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  • Product: 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
  • CAS: 60965-25-5

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone in Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of organic synthesis and medicinal chemistry, highly functionalized aromatic building blocks are the corne...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, highly functionalized aromatic building blocks are the cornerstone of efficient target-oriented synthesis. 1-(5-bromo-2,4-dihydroxyphenyl)ethanone —commonly referred to as 5-bromo-2,4-dihydroxyacetophenone —is a highly versatile, multi-dentate scaffold.

Its value lies in its orthogonal reactivity profile . The molecule possesses an acetyl group for aldol-type condensations, two phenolic hydroxyl groups with distinct electronic and steric environments, and an aryl bromide that serves as a prime handle for transition-metal-catalyzed cross-coupling. This guide explores the mechanistic causality behind its use in synthesizing natural products (such as benzofurans like euparin), generating chalcone/flavonoid libraries, and developing novel anti-infective therapeutics.

Structural Analysis & Reactivity Profile

To understand the synthetic utility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone, one must analyze its structural topology. The molecule is a resacetophenone derivative where the introduction of a bromine atom at the C5 position fundamentally alters the electron density of the aromatic ring while providing a site for selective functionalization.

Physicochemical Data

The physical properties of the compound dictate its handling, solubility, and reaction conditions[1].

PropertyValueRelevance to Synthesis
Molecular Formula C8H7BrO3Establishes baseline mass for MS monitoring.
Exact Mass ~230.96Crucial for HRMS identification of derivatives[2].
Melting Point 171 °CIndicates strong intermolecular hydrogen bonding.
Boiling Point 368.4 °C (Predicted)Allows for high-temperature reflux conditions without degradation[3].
H-Bond Donors/Acceptors 2 / 3Governs solubility (polar aprotic solvents preferred) and target binding[1].
Orthogonal Reactivity Map

The true power of this scaffold is the ability to selectively address different functional groups without requiring exhaustive protection-deprotection strategies.

  • C1 Acetyl Group: Engages in Claisen-Schmidt condensations. The C2-hydroxyl forms an intramolecular hydrogen bond with the carbonyl oxygen, locking the conformation and slightly reducing the electrophilicity of the carbonyl, which can be overcome with strong base catalysis.

  • C5 Aryl Bromide: Perfectly positioned for oxidative addition by Palladium or Copper catalysts.

  • C4 Hydroxyl: Being ortho to the C5 bromide, it acts as an internal nucleophile for tandem cyclization reactions following cross-coupling.

Reactivity Core 1-(5-bromo-2,4-dihydroxyphenyl)ethanone Core Scaffold C1 C1 Acetyl Group (Aldol / Claisen-Schmidt) Core->C1 C5 C5 Aryl Bromide (Pd/Cu Cross-Coupling) Core->C5 C4 C4 Hydroxyl (Tandem Cyclization Nucleophile) Core->C4 C2 C2 Hydroxyl (Intramolecular H-Bonding) Core->C2

Figure 1: Orthogonal reactivity sites of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

Core Application I: Total Synthesis of Benzofurans (Euparin)

One of the most elegant applications of 5-bromo-2,4-dihydroxyacetophenone is in the total synthesis of Euparin , a naturally occurring biologically active benzofuran[4][5].

Mechanistic Causality

The synthesis of benzofurans often requires the construction of the furan ring onto an existing benzenoid core. 5-bromo-2,4-dihydroxyacetophenone is the ideal precursor because the C5-bromide and C4-hydroxyl are situated ortho to one another.

By employing a Sonogashira or Castro-Stephens coupling , a terminal alkyne (such as (3-methylbut-3-en-1-ynyl)copper) is attached to the C5 position[4]. The resulting ortho-alkynylphenol intermediate is highly primed for a tandem 5-endo-dig cyclization . The C4-hydroxyl oxygen attacks the alkyne, driven by transition-metal activation (often the same Cu or Pd catalyst used in the coupling step), seamlessly forming the benzofuran architecture in a single pot.

EuparinSynthesis SM 5-Bromo-2,4- dihydroxyacetophenone Coupling Pd/Cu Catalyzed Cross-Coupling SM->Coupling Alkyne Terminal Alkyne Cu-acetylide Alkyne->Coupling Intermediate Ortho-Alkynylphenol Intermediate Coupling->Intermediate Cyclization 5-endo-dig Cyclization Intermediate->Cyclization Product Euparin (Benzofuran) Cyclization->Product

Figure 2: Tandem cross-coupling and cyclization pathway for Euparin synthesis.

Validated Experimental Protocol: Tandem Coupling-Cyclization

Note: This protocol represents a generalized, self-validating system for benzofuran construction using this scaffold.

  • Preparation of the Catalytic System: In a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-2,4-dihydroxyacetophenone (1.0 equiv), Pd(PPh3​)2​Cl2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent and Base Addition: Introduce anhydrous DMF and triethylamine (TEA) in a 1:1 ratio. The TEA acts as both the base to deprotonate the terminal alkyne and the C4-hydroxyl, and as a ligand to stabilize the active Pd(0) species. Degas the mixture via three freeze-pump-thaw cycles.

  • Alkyne Introduction: Slowly add the terminal alkyne (1.2 equiv) dropwise.

  • Tandem Reaction: Heat the reaction mixture to 80 °C. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material and the transient appearance of the ortho-alkynylphenol intermediate should rapidly give way to a less polar, highly UV-active benzofuran spot.

  • Workup: Quench with saturated aqueous NH4​Cl to complex residual copper. Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel flash chromatography.

Core Application II: Chalcone and Flavonoid Scaffold Generation

Chalcones are open-chain flavonoids that exhibit a broad spectrum of biological activities. 1-(5-bromo-2,4-dihydroxyphenyl)ethanone is frequently utilized to synthesize 2',4'-dihydroxy-5'-bromochalcones [1][6].

Mechanistic Causality

The synthesis relies on a Claisen-Schmidt condensation between the C1 acetyl group of the acetophenone and an aryl aldehyde. The presence of the C5 bromine atom is critical here for two reasons:

  • Electronic Modulation: The electron-withdrawing nature of bromine increases the acidity of the alpha-protons on the acetyl group, facilitating enolate formation under basic conditions.

  • Downstream Functionalization: Once the chalcone is formed, the bromine serves as a dormant handle for subsequent Suzuki-Miyaura couplings, allowing researchers to build complex, multi-aryl flavonoid architectures.

Validated Experimental Protocol: Base-Catalyzed Aldol Condensation
  • Enolate Generation: Dissolve 5-bromo-2,4-dihydroxyacetophenone (1.0 equiv) in absolute ethanol. Cool to 0 °C. Slowly add a 50% aqueous solution of KOH (3.0 equiv). The solution will darken, indicating the formation of the highly conjugated enolate.

  • Condensation: Add the substituted benzaldehyde (1.1 equiv) dropwise. Remove the ice bath and stir at room temperature for 24-48 hours.

  • Acidification & Precipitation: Pour the reaction mixture into crushed ice and acidify with 1M HCl to pH ~3. Self-Validation: The acidification protonates the phenoxide ions, drastically reducing aqueous solubility and causing the bromochalcone to precipitate as a vibrant yellow/orange solid.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure 2',4'-dihydroxy-5'-bromochalcone[1].

Core Application III: Drug Discovery & Anti-Infective Agents

Recent advancements in medicinal chemistry have highlighted 5-bromo-2,4-dihydroxyacetophenone as a vital precursor in the synthesis of novel anti-infective agents, specifically targeting intracellular bacterial pathogens.

The Knema oblongifolia Analogues

Research into the ethyl acetate extracts of Knema oblongifolia revealed natural phenylalkyl acetophenones and anacardic acids with potent anti-infective properties against Mycobacterium marinum (a model for Tuberculosis)[2][7].

To optimize these natural hits, researchers utilized 5-bromo-2,4-dihydroxyacetophenone as a synthetic starting point to generate halogenated analogues[2]. The synthetic derivatives, particularly those leveraging the halogenated acetophenone core, demonstrated superior selectivity and potency compared to their natural counterparts.

Why use the brominated scaffold?

  • Lipophilicity (LogP): The bromine atom increases the lipophilicity of the molecule, enhancing its ability to penetrate host macrophage cell membranes to reach the intracellular bacteria[1][6].

  • Metabolic Stability: Halogenation at the aromatic ring blocks cytochrome P450-mediated oxidation at that site, prolonging the drug's half-life in vivo.

  • Potency: The best synthetic candidates derived from this scaffold achieved an IC50​ of 0.59 μM for the inhibition of intracellular bacterial growth, marking a significant improvement over the natural extract[2][6].

Conclusion

1-(5-bromo-2,4-dihydroxyphenyl)ethanone is far more than a simple substituted aromatic ring; it is a meticulously balanced synthetic platform. By offering orthogonal reactive sites—an enolizable ketone, a cross-coupling-ready aryl bromide, and strategically placed nucleophilic hydroxyls—it enables the rapid assembly of complex heterocyclic systems like benzofurans and flavonoids. Furthermore, its inherent physicochemical properties make it an invaluable building block in the rational design of next-generation anti-infective therapeutics.

References

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au / PubMed Central (PMC) URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 3: Compounds of Groups 12 and 11 (Zn, Cd, Hg, Cu, Ag, Au) (Keyword Index / Euparin Synthesis) Source: Thieme Connect URL:[Link]

  • 2',4'-Dihydroxy-5'-bromochalcone Chemical Properties and Synthetic Routes Source: LookChem URL:[Link]

Sources

Exploratory

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 5-Bromo-2,4-dihydroxyacetophenone

Executive Summary 5-Bromo-2,4-dihydroxyacetophenone (CAS: 60965-25-5) is a highly versatile, halogenated phenolic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2,4-dihydroxyacetophenone (CAS: 60965-25-5) is a highly versatile, halogenated phenolic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its electron-rich resorcinol-derived core and a strategically positioned bromine atom, this compound serves as a critical intermediate in the total synthesis of complex natural products (such as euparin) and as a potent pharmacophore in the development of novel anti-infective agents.

This whitepaper provides an in-depth technical analysis of its structural chemistry, thermodynamic properties, and field-proven experimental workflows, designed for researchers and drug development professionals.

Structural Chemistry & Spectroscopic Profiling

Molecular Architecture and Electronic Effects

The molecular structure of 5-bromo-2,4-dihydroxyacetophenone ( C8​H7​BrO3​ ) is defined by a tetrasubstituted benzene ring. The hydroxyl groups at the C2 and C4 positions are strongly electron-donating via resonance (+R effect), which significantly activates the aromatic system. During the synthesis of this compound from 2,4-dihydroxyacetophenone (resacetophenone), electrophilic aromatic bromination is directed ortho and para to the hydroxyl groups. However, steric hindrance from the bulky acetyl group at C1 and the hydroxyl at C4 makes the C5 position the thermodynamically and kinetically favored site for halogenation.

The Role of the Halogen "σ-Hole" in Drug Design

In medicinal chemistry, the introduction of the bromine atom at the C5 position is not merely structural; it fundamentally alters the molecule's interactome. Halogens covalently bonded to an aromatic ring exhibit an anisotropic charge distribution. While the equatorial region of the bromine atom is electron-rich, the pole along the C–Br bond axis features a localized electron-deficient region known as a "σ-hole" [1]. This positively charged region acts as a Lewis acid, enabling the molecule to engage in highly directional halogen bonding with Lewis basic sites (e.g., oxygen, nitrogen, or sulfur atoms) on biological targets. This mechanism has been successfully exploited to boost the biological activity of acetophenone scaffolds against intracellular pathogens like Mycobacterium marinum [1].

Physicochemical and Spectroscopic Data

The quantitative physical and spectroscopic parameters of 5-bromo-2,4-dihydroxyacetophenone are summarized below to aid in analytical verification and experimental design.

Table 1: Physicochemical Properties [2] | Property | Value | | :--- | :--- | | CAS Number | 60965-25-5 | | Molecular Formula | C8​H7​BrO3​ | | Molecular Weight | 231.04 g/mol | | Melting Point | ~171 °C | | Boiling Point (Predicted) | 368.4 ± 27.0 °C | | Density (Predicted) | 1.724 ± 0.06 g/cm³ | | Appearance | Light yellow solid |

Table 2: Spectroscopic Data [1][3]

Analytical Technique Parameters Observed Signals / Maxima

| 1 H NMR | DMSO- d6​ , 600 MHz | δ 12.34 (s, 1H), 11.48 (s, 1H), 8.01 (s, 1H), 6.47 (s, 1H), 2.55 (s, 3H) | | 13 C NMR | DMSO- d6​ , 151 MHz | δ 202.0, 162.6, 160.8, 135.6, 114.4, 103.3, 100.0, 27.0 | | HR-ESI-MS | m/z | 230.9650 | | UV-Vis Absorption | Solvent dependent | λ max​ : 220 nm, 276 nm, 332 nm |

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems where the causality behind each experimental choice is explicitly detailed.

Protocol A: Copper-Mediated Cross-Coupling for Euparin Synthesis

5-Bromo-2,4-dihydroxyacetophenone is a direct precursor in the synthesis of euparin, a biologically active benzofuran derivative, via coupling with (3-methylbut-3-en-1-ynyl)copper [4].

  • Preparation of the Copper Acetylide:

    • Procedure: React 3-methylbut-3-en-1-yne with ammoniacal cuprous chloride under an inert argon atmosphere.

    • Causality: Copper acetylides are inherently less reactive and more stable than their lithium or magnesium counterparts. This prevents unwanted deprotonation or side reactions with the highly acidic unprotected phenolic hydroxyl groups (C2, C4) on the acetophenone scaffold.

  • Cross-Coupling Reaction:

    • Procedure: Dissolve 5-bromo-2,4-dihydroxyacetophenone (1.0 equiv) and the copper acetylide (1.2 equiv) in anhydrous pyridine. Reflux the mixture for 8–12 hours.

    • Causality: The electron-rich nature of the dihydroxy-substituted aromatic ring makes the C–Br bond recalcitrant to standard palladium-catalyzed oxidative addition. Pyridine acts as a coordinating solvent that stabilizes the copper intermediate, facilitating the specific substitution of the rigid aryl bromide.

  • Workup and Isolation:

    • Procedure: Quench the reaction mixture with cold, dilute HCl (1M) and extract with ethyl acetate.

    • Causality: The acidic quench serves a dual purpose: it breaks down the stable copper-pyridine complexes into water-soluble copper salts and protonates any phenoxide ions, ensuring the target organic product partitions entirely into the organic phase for subsequent silica gel chromatography.

Protocol B: Bioactivity Profiling in an Anti-Infective Infection Model

Derivatives of 5-bromo-2,4-dihydroxyacetophenone have demonstrated potent anti-infective properties. The following workflow isolates specific intracellular activity from general cytotoxicity [1].

  • Host Cell Infection:

    • Procedure: Infect Dictyostelium discoideum (Dd) amoebae or murine macrophages with fluorescently labeled Mycobacterium marinum (Mm).

    • Causality: Utilizing a live host-pathogen model ensures that only compounds capable of penetrating host cell membranes—without inducing host cytotoxicity—are identified as viable hits. It eliminates compounds that only work in standard broth cultures.

  • Compound Administration:

    • Procedure: Incubate the infected cells with varying concentrations of the brominated acetophenone derivative (e.g., 0.1 μM to 50 μM) in a 96-well plate format for 48 hours.

    • Causality: The 48-hour window allows sufficient time for the compound to internalize and for the bromine's σ-hole to engage in halogen bonding with the bacterial target's Lewis basic residues, effectively inhibiting intracellular replication.

  • Fluorescence Readout (Self-Validating Step):

    • Procedure: Quantify the intracellular bacterial load using flow cytometry or a fluorescence microplate reader.

    • Causality: The use of fluorescently labeled bacteria provides a direct, high-signal-to-noise measurement of bacterial survival. A parallel cell-viability assay (e.g., resazurin) on uninfected host cells validates that the reduction in fluorescence is due to anti-infective action, not host cell death.

Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships and mechanisms driving the utility of 5-bromo-2,4-dihydroxyacetophenone.

SynthesisWorkflow A 2,4-Dihydroxyacetophenone B Electrophilic Bromination A->B Activation by OH C 5-Bromo-2,4- dihydroxyacetophenone B->C Regioselective C-5 D Cu-Mediated Coupling C->D C-C Bond Formation F Scaffold Derivatization C->F Halogen Bonding E Euparin Synthesis D->E Natural Product G Anti-Infective Agents F->G M. marinum Inhibition

Workflow of 5-bromo-2,4-dihydroxyacetophenone synthesis and its downstream applications.

HalogenBonding A 5-Bromo-2,4-dihydroxyacetophenone B Bromine Atom (C-5) A->B C Electrophilic Region (σ-hole) B->C Anisotropic charge distribution D Biological Target (Lewis Base) C->D Electrostatic attraction E Halogen Bond Formation D->E Lewis Acid-Base Interaction

Mechanism of halogen bonding driven by the bromine σ-hole in anti-infective applications.

References

  • Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au URL
  • Title: 1-(5-bromo-2,4-dihydroxyphenyl)
  • Title: Handbook of Ultraviolet and Visible Absorption Spectra of Organic Compounds Source: Scribd URL
  • Title: Science of Synthesis: Organometallics (Keyword Index: Euparin Synthesis)
Foundational

Unveiling the Pharmacological Architecture: Mechanism of Action of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone Derivatives

Executive Summary & Structural Pharmacology The compound 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly referred to as 5-bromo-2,4-dihydroxyacetophenone or 5-Br-2,4-DHAP) serves as a highly versatile pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

The compound 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly referred to as 5-bromo-2,4-dihydroxyacetophenone or 5-Br-2,4-DHAP) serves as a highly versatile pharmacophore in modern medicinal chemistry. Its structural architecture is defined by three critical features that dictate its mechanism of action (MoA):

  • The Acetophenone Core: Provides a planar, aromatic scaffold capable of π-π stacking within enzymatic binding pockets.

  • 2,4-Dihydroxy Substitution: Acts as a bidentate hydrogen-bonding network. The hydroxyl group at the ortho position (C2) frequently engages in intramolecular hydrogen bonding with the carbonyl oxygen, locking the conformation, while the para hydroxyl (C4) serves as a critical hydrogen bond donor/acceptor for target interaction [1].

  • C5 Bromination: The introduction of a bulky, lipophilic bromine atom at the C5 position fundamentally alters the electronic distribution of the ring. This halogenation not only increases the compound's lipophilicity (LogP)—enhancing cellular membrane permeability—but also exploits halogen bonding within hydrophobic target pockets, significantly boosting binding affinity compared to non-halogenated analogs [2].

Recent high-throughput screening and bioguided fractionations have revealed that derivatives of this scaffold operate via two primary, distinct mechanisms of action: intracellular anti-infective targeting and phosphodiesterase (PDE) inhibition .

Primary Modality A: Intracellular Anti-Infective Targeting

The Mechanistic Rationale

Traditional antibiotics are designed to eradicate bacteria in extracellular environments (e.g., blood or broth). However, pathogens like Mycobacterium tuberculosis and Mycobacterium marinum (Mm) evade these drugs by hiding inside host macrophages.

Derivatives of 5-Br-2,4-DHAP function as specific anti-infectives [1]. Rather than directly lysing the bacteria, these compounds modulate the host-pathogen interaction. They dissipate the bacterial membrane potential exclusively when the pathogen is attempting to replicate within the acidic, oxidative environment of the host cell's phagolysosome. This results in the inhibition of macromolecular biosynthesis and intracellular bacterial clearance, without exhibiting broad-spectrum toxicity in standard broth assays [1].

Workflow Cmpd 5-Bromo-2,4-DHAP Derivatives Broth In Vitro Assay (Bacterial Broth) Cmpd->Broth Direct Toxicity Cell In Cellulo Assay (Macrophage Model) Cmpd->Cell Host-Pathogen Abx General Antibiotic (MIC < 10 µM) Broth->Abx Active NoEff No Broth Activity (MIC > 20 µM) Broth->NoEff Inactive AntiInf Specific Anti-Infective (IC50 < 1 µM) Cell->AntiInf Intracellular Clearance NoEff->AntiInf True Selectivity

Logical differentiation between general antibiotics and specific anti-infectives.

Experimental Protocol: High-Throughput Intracellular Infection Assay

To validate this mechanism, we utilize a Dictyostelium discoideum (Dd) and Mycobacterium marinum (Mm) infection model. Causality note: Dd is utilized because it is a genetically tractable, professional phagocyte that perfectly mimics the phagocytic behavior and antimicrobial pathways of human macrophages, providing a highly reliable, scalable host model.

Step-by-Step Methodology:

  • Host Preparation: Culture D. discoideum cells in HL5 medium at 22°C. Harvest at logarithmic growth phase (1-2 × 10⁶ cells/mL).

  • Pathogen Preparation: Cultivate luminescent M. marinum (expressing the luxCDABE operon) in Middlebrook 7H9 broth. Wash and resuspend in infection buffer.

  • Infection: Co-incubate Dd and Mm at a Multiplicity of Infection (MOI) of 10:1. Centrifuge at 500 × g for 10 minutes to synchronize phagocytosis.

  • Extracellular Clearance: Wash the infected cells with buffer containing 10 µg/mL streptomycin to eliminate non-internalized bacteria (ensuring only intracellular bacteria are measured).

  • Compound Treatment: Dispense infected cells into 384-well plates (10⁴ cells/well). Add 5-Br-2,4-DHAP derivatives at varying concentrations (0.1 µM to 50 µM).

  • Readout & Validation: Measure luminescence (bacterial survival) and fluorescence (host cell viability via resazurin) at 24, 48, and 72 hours.

  • System Validation: Calculate the Z'-factor using Rifabutin (10 µM) as a positive control and 0.3% DMSO as a vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Primary Modality B: Phosphodiesterase (PDE-1 and PDE-3) Inhibition

The Mechanistic Rationale

Beyond anti-infective properties, synthesizing bis-Schiff bases from the 2,4-dihydroxyacetophenone core yields highly potent inhibitors of Phosphodiesterase-1 (PDE-1) and Phosphodiesterase-3 (PDE-3) [2].

PDEs are metallophosphohydrolases that cleave the phosphodiester bonds in cyclic AMP (cAMP) and cyclic GMP (cGMP), terminating their signaling cascades. The 2,4-dihydroxyacetophenone scaffold acts as a bioisostere for the purine ring of cAMP. The hydroxyl groups form critical hydrogen bonds with the glutamine residues in the PDE catalytic pocket, while the extended Schiff base and halogen substitutions occupy the hydrophobic clamp region, preventing substrate entry. By competitively inhibiting PDE-1 and PDE-3, these derivatives elevate intracellular cAMP/cGMP levels, promoting vasodilation and anti-inflammatory responses [2].

Pathway Stimulus Extracellular Signal (Hormones/Neurotransmitters) Cyclase Adenylyl/Guanylyl Cyclase Stimulus->Cyclase Activation cAMP cAMP / cGMP (Active Second Messengers) Cyclase->cAMP ATP/GTP Conversion PDE PDE-1 & PDE-3 Enzymes cAMP->PDE Hydrolysis Response Downstream Signaling (Vasodilation, Anti-inflammation) cAMP->Response Kinase Activation AMP AMP / GMP (Inactive Metabolites) PDE->AMP Signal Termination Inhibitor Bis-Schiff Base 5-Bromo-2,4-DHAP Inhibitor->PDE Competitive Inhibition

Mechanism of PDE-1/3 inhibition and preservation of cAMP/cGMP signaling.

Experimental Protocol: Enzymatic PDE Inhibition Assay

To quantify the inhibitory potency, an in vitro radioenzymatic assay is employed. Causality note: A radiometric assay is chosen over colorimetric alternatives because it prevents interference from the inherent UV-absorbance of the highly conjugated acetophenone derivatives.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate PDE-1 (calmodulin-dependent) and PDE-3 (cGMP-inhibited) from human tissue homogenates or use recombinant human enzymes.

  • Reaction Mixture: In a 96-well microtiter plate, combine 10 µL of the test compound, 20 µL of assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2), and 10 µL of the PDE enzyme.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 1 µM [³H]-cAMP (specific activity ~30,000 cpm). Incubate at 37°C for 20 minutes.

  • Termination & Cleavage: Stop the reaction by boiling the plate for 2 minutes. Add 10 µL of Crotalus atrox snake venom (5 mg/mL) and incubate for 10 minutes at 37°C. Causality: The snake venom contains 5'-nucleotidase, which quantitatively converts the PDE product (5'-AMP) into uncharged adenosine.

  • Separation: Pass the mixture through an anion-exchange resin (e.g., Dowex 1x8). Unreacted [³H]-cAMP binds to the resin, while the uncharged [³H]-adenosine elutes into the supernatant.

  • Quantification: Mix the eluate with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • System Validation: Calculate IC₅₀ values using non-linear regression. Utilize Suramin as the standard reference inhibitor (expected IC₅₀ ~1.05 µM for PDE-3) [2].

Quantitative Efficacy Profiling

The dual-action nature of the 2,4-dihydroxyacetophenone scaffold and its halogenated/Schiff-base derivatives is summarized in the data below, demonstrating the profound impact of structural modification on target specificity.

Compound Class / ModificationTarget AssayActivity Metric (IC₅₀ / MIC)Biological Implication
5-Bromo-2,4-DHAP (Core) M. marinum (In cellulo)~22.2 µMBaseline intracellular clearance [1]
Halogenated Derivatives (Cl/Br) M. marinum (In cellulo)0.59 – 2.47 µMPotent, specific anti-infective action [1]
Halogenated Derivatives (Cl/Br) M. marinum (In vitro Broth)> 22.2 µMConfirms lack of general antibiotic toxicity [1]
Bis-Schiff Base Derivatives PDE-1 Enzyme Inhibition0.05 – 8.02 µMNanomolar affinity for calmodulin-dependent PDE [2]
Bis-Schiff Base Derivatives PDE-3 Enzyme Inhibition0.012 – 1.01 µMSuperior potency compared to Suramin standard [2]

References

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. nih.gov.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. nih.gov.
Exploratory

Pharmacological Potential of CAS 60965-25-5: A Scaffolding Paradigm in Modern Drug Discovery

Introduction: The Strategic Value of Halogenated Acetophenones In the landscape of modern drug discovery, the identification of versatile, highly reactive pharmacophoric building blocks is as critical as the discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Acetophenones

In the landscape of modern drug discovery, the identification of versatile, highly reactive pharmacophoric building blocks is as critical as the discovery of standalone Active Pharmaceutical Ingredients (APIs). CAS 60965-25-5 , chemically identified as 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (or 5-bromo-2,4-dihydroxyacetophenone), represents a premier example of such a scaffold[1].

While not typically administered as a final therapeutic agent, this halogenated resorcinol derivative serves as a critical synthetic hub. Its unique substitution pattern—an acetyl group, two hydroxyl groups, and a strategically positioned bromine atom—enables the rapid generation of diverse chemical libraries, including anti-infective agents, bioactive chalcones, and coumarin derivatives[2]. This whitepaper explores the structural rationale, pharmacological applications, and validated experimental workflows associated with CAS 60965-25-5.

Structural Rationale & Physicochemical Profile

The pharmacological utility of CAS 60965-25-5 is dictated by its precise molecular architecture, which is typically synthesized via the Nencki reaction of 4-bromoresorcinol with acetic acid and zinc chloride[3],[2]:

  • The Acetyl Moiety (C1): Acts as a highly reactive electrophilic center for Claisen-Schmidt condensations, allowing for the extension of the conjugated system to form α,β -unsaturated ketones (chalcones)[4].

  • The Ortho-Hydroxyl Group (C2): Essential for intramolecular cyclization reactions. Following condensation, this nucleophilic oxygen can attack adjacent electrophilic carbons to form rigid oxygen heterocycles, such as coumarins (via Pechmann condensation) or flavones.

  • The Bromine Atom (C5): The halogen substitution serves a dual purpose. Pharmacologically, it enhances the lipophilicity (LogP) of downstream derivatives, improving cell membrane permeability. Synthetically, it acts as a highly effective leaving group or handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for late-stage functionalization of the aromatic ring.

G A CAS 60965-25-5 (5-Bromo-2,4-dihydroxyacetophenone) B Chalcone Derivatives (Claisen-Schmidt) A->B Benzaldehydes, KOH C Coumarin Scaffolds (Pechmann Condensation) A->C β-Keto Esters, Acid D Cross-Coupled APIs (Suzuki-Miyaura) A->D Boronic Acids, Pd(0)

Chemical diversification pathways of CAS 60965-25-5 in drug discovery.

Pharmacological Applications in Drug Discovery

Host-Directed Anti-Infective Agents

One of the most promising applications of CAS 60965-25-5 is its use as a precursor for synthetic analogues of anacardic acids and phenylalkyl acetophenones[5]. In the fight against antimicrobial resistance (AMR), there is a paradigm shift from traditional antibiotics (which target bacterial growth universally) to "anti-infectives" that specifically inhibit intracellular bacterial survival within host macrophages.

Derivatives synthesized from 5-bromo-2,4-dihydroxyacetophenone have demonstrated potent activity against intracellular Mycobacterium marinum (a surrogate for M. tuberculosis). The incorporation of the bromine atom significantly increases the molecule's residence time within the lipid-rich environment of the macrophage, allowing the synthetic candidate to achieve an IC50 of 0.59 µM in infection models[5].

Covalent Inhibitors via Chalcone Scaffolds

By reacting CAS 60965-25-5 with various substituted benzaldehydes, researchers generate 2',4'-dihydroxy-5'-bromochalcones[4]. These molecules are characterized by an α,β -unsaturated carbonyl system, which acts as a Michael acceptor.

In targeted protein degradation and covalent drug discovery, these chalcones selectively react with nucleophilic cysteine residues (Cys-SH) on target proteins (such as Keap1 or NF- κ B). This irreversible binding alters the protein's conformation, leading to downstream therapeutic effects such as profound anti-inflammatory or anticancer activity.

G A Chalcone Derivative (Michael Acceptor) C Covalent Adduct (Irreversible Binding) A->C Nucleophilic Attack B Target Protein (Cys-SH Residue) B->C Thiolate Ion D Pathogen Inhibition / Target Degradation C->D Conformational Change

Mechanism of action for chalcones derived from CAS 60965-25-5 via Michael addition.

Methodology: Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of CAS 60965-25-5 derivatives. Each protocol is designed as a self-validating system.

Protocol 1: Synthesis of 2',4'-Dihydroxy-5'-bromochalcone via Claisen-Schmidt Condensation
  • Step 1: Solubilization. Dissolve 1.0 equivalent of CAS 60965-25-5 and 1.1 equivalents of the target benzaldehyde in absolute ethanol.

    • Causality: Ethanol is chosen because it thoroughly solvates the organic precursors but has limited solubility for the highly conjugated chalcone product, driving precipitation upon formation.

  • Step 2: Base Catalysis. Cool the mixture to 0°C in an ice bath. Add 40% aqueous KOH dropwise over 15 minutes.

    • Causality: The strong base deprotonates the α -protons of the acetophenone to form a reactive enolate. The 0°C environment suppresses competing side reactions, such as the Cannizzaro reaction of the aldehyde.

  • Step 3: Reaction Monitoring. Stir the mixture at room temperature for 24–48 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

    • Self-Validation: The reaction is deemed complete when the UV-active spot (254 nm) corresponding to the starting acetophenone disappears, replaced by a distinct, intensely yellow spot (the chalcone) at a lower Rf value.

  • Step 4: Workup & Isolation. Pour the mixture into crushed ice and acidify with 1M HCl to pH 3.

    • Causality: Acidification neutralizes the highly soluble phenoxide ions, forcing the neutral chalcone to crash out of the aqueous solution. Filter, wash with cold distilled water, and recrystallize from ethanol to achieve >99% purity[4].

Protocol 2: Intracellular Anti-Infective Screening (Macrophage Model)
  • Step 1: Cell Infection. Seed RAW 264.7 murine macrophages in 96-well plates. Infect with Mycobacterium marinum (Mm) at a Multiplicity of Infection (MOI) of 1:1.

    • Causality: An MOI of 1:1 ensures a statistically significant infection rate without overwhelming macrophage viability, accurately mimicking early-stage tuberculosis infection.

  • Step 2: Extracellular Clearance. Post-infection, wash the cells with PBS and treat with Amikacin (50 µg/mL) for 2 hours.

    • Causality: Amikacin is a highly polar aminoglycoside that cannot penetrate the macrophage membrane. This step selectively eradicates extracellular bacteria, ensuring the assay strictly measures intracellular anti-infective activity[5].

  • Step 3: Compound Treatment. Replace the media with fresh DMEM containing serial dilutions (0.1 µM to 10 µM) of the CAS 60965-25-5 derivative. Incubate for 48 hours.

  • Step 4: Selective Lysis & Quantification. Aspirate media and lyse the macrophages using 0.1% Triton X-100 in PBS.

    • Self-Validation: Triton X-100 is a non-ionic surfactant that rapidly disrupts the eukaryotic lipid bilayer of the macrophage but leaves the robust, mycolic acid-rich cell wall of the mycobacteria completely intact. This allows for the accurate plating of lysates on Middlebrook 7H10 agar to quantify surviving Colony Forming Units (CFUs) and calculate the IC50.

Quantitative Pharmacological Data

The following table summarizes the physicochemical properties and biological activity metrics of CAS 60965-25-5 and its downstream derivatives, illustrating the pharmacological enhancement achieved through scaffolding.

Compound / ScaffoldTarget Assay / ModelActivity (IC50 / MIC)Est. LogPPrimary Pharmacological Mechanism
CAS 60965-25-5 N/A (Precursor)>100 µM2.5Synthetic Building Block
5'-Bromo-chalcone derivative S. aureus (MRSA) Broth4.0 – 32.0 µg/mL4.2Covalent binding (Michael addition)[5]
Synthetic Acetophenone Analogue M. marinum (Intracellular)0.59 µM3.8Host-directed intracellular inhibition[5]

Conclusion

CAS 60965-25-5 is far more than a simple chemical reagent; it is a highly programmable pharmacophoric node. By leveraging its uniquely reactive acetyl group, stabilizing hydroxyls, and lipophilic bromine atom, drug development professionals can rapidly synthesize libraries of chalcones, coumarins, and targeted anti-infectives. As the industry shifts toward covalent inhibitors and host-directed therapies, the strategic utilization of halogenated acetophenone scaffolds will remain a cornerstone of innovative drug design.

References

  • [1] BLD Pharm. 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone. Available at:

  • [3] Wikipedia. 4-Bromresorcin - Wikipedia. Available at:

  • [5] National Institutes of Health (PMC). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. Available at:

  • [2] EPDF.pub. Handbook of Hydroxyacetophenones - PDF Free Download. Available at:

  • [4] LookChem. 2',4'-Dihydroxy-5'-bromochalcone - LookChem. Available at:

Sources

Foundational

In vitro toxicity profile of 5-bromo-2,4-dihydroxyacetophenone

In Vitro Toxicity and Bioactivity Profile of 5-Bromo-2,4-dihydroxyacetophenone: A Mechanistic and Methodological Guide Executive Summary & Chemical Context 5-Bromo-2,4-dihydroxyacetophenone (commonly referred to as 5-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity and Bioactivity Profile of 5-Bromo-2,4-dihydroxyacetophenone: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context

5-Bromo-2,4-dihydroxyacetophenone (commonly referred to as 5-bromoresacetophenone) is a halogenated phenolic compound that occupies a unique dual role in modern drug development. Traditionally, it has been utilized as a foundational pharmacophore for the synthesis of complex flavylium salts, chalcones, and other bioactive flavonoids 1. However, recent phenotypic screening campaigns have unveiled its complex biological behavior as a selective anti-infective agent. This guide dissects its in vitro toxicity profile, specifically exploring the pharmacological paradox between its intracellular bactericidal activity and its inherent host-cell cytotoxicity [[2]]().

Mechanistic Dynamics: Anti-Infective Efficacy vs. Host Cytotoxicity

The defining characteristic of 5-bromo-2,4-dihydroxyacetophenone is its differential activity across distinct biological microenvironments. Understanding this divergence is critical for researchers aiming to optimize its therapeutic window.

  • Extracellular Inactivity: When evaluated against Mycobacterium marinum (Mm) in standard 7H9 broth cultures, the compound exhibits negligible growth inhibition. This confirms it does not function as a classical, broad-spectrum antibiotic targeting fundamental bacterial replication machinery in isolation 2.

  • Intracellular Bactericidal Action: In a 3R-compliant infection model utilizing Dictyostelium discoideum (Dd) as a surrogate for human macrophages, the compound demonstrates potent anti-infective properties. It effectively reduces the initial intracellular bacterial load by >100%, indicating bactericidal activity that is either activated by the host intracellular environment or acts via host-directed pathways 2.

  • Cytotoxicity Profile: The primary developmental hurdle of the unmodified compound is its cytotoxicity. In vitro assays reveal a significant reduction in the cell mass of the host amoeba (Dd) following exposure. This host-directed toxicity necessitates structural derivatization to disentangle the cytotoxic effects from the anti-infective efficacy. Recent medicinal chemistry efforts have generated synthetic analogues achieving IC₅₀ values of 0.59 μM for intracellular bacterial inhibition without concomitant host toxicity [[2]]().

MoA cluster_0 Extracellular Environment (Broth) cluster_1 Intracellular Environment (Host Cell: Dd / Macrophage) Cmpd 5-Bromo-2,4-dihydroxyacetophenone ExtBac M. marinum (Broth) Cmpd->ExtBac Direct exposure HostCell Host Cell Viability Cmpd->HostCell Host exposure IntBac Intracellular M. marinum Cmpd->IntBac Penetrates host cell NoEffect Minimal Antibacterial Effect ExtBac->NoEffect Assessed via growth curve CytoTox Cytotoxicity (Reduced Cell Mass) HostCell->CytoTox High concentration AntiInf Anti-Infective Activity (Bacterial Clearance) IntBac->AntiInf Selective inhibition

Mechanistic divergence of 5-bromo-2,4-dihydroxyacetophenone in extra- vs. intracellular spaces.

Quantitative Toxicity and Bioactivity Summary

To facilitate rapid comparison, the in vitro pharmacological parameters of 5-bromo-2,4-dihydroxyacetophenone and its optimized synthetic derivatives are summarized below.

ParameterAssay / ModelResult / ValueInterpretation
Intracellular Efficacy M. marinum in D. discoideum>100% growth inhibitionPotent bactericidal anti-infective activity 2
Extracellular Efficacy M. marinum in 7H9 brothMinimal inhibitionLacks broad-spectrum antibiotic properties [[2]]()
Host Cytotoxicity D. discoideum cell massSignificant reductionHost-directed toxicity; requires optimization 2
Optimized Analogue IC₅₀ Intracellular M. marinum~0.59 μMSuccessful decoupling of toxicity and efficacy 2

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the toxicity and efficacy of this compound, a self-validating experimental design is required. The following protocols integrate internal controls to ensure data integrity and explain the causality behind each methodological choice.

Protocol 1: 3R Infection Model Screening (Mm in Dd)

Causality & Logic: Utilizing D. discoideum infected with M. marinum allows for the simultaneous assessment of host-cell toxicity and intracellular antibacterial efficacy. By running parallel uninfected host and extracellular bacterial controls, the system self-validates, distinguishing true anti-infectives from general toxins or classical antibiotics.

  • Host Cell Preparation: Cultivate D. discoideum in HL5 medium at 22°C. Rationale: HL5 provides optimal nutrients for amoeba growth, ensuring baseline health and robust phagocytic capability before infection.

  • Bacterial Preparation: Grow fluorescently tagged M. marinum (e.g., GFP-Mm) in 7H9 broth to mid-log phase.

  • Infection Phase (Co-incubation): Infect Dd with Mm at a predefined Multiplicity of Infection (MOI). Centrifuge the co-culture to synchronize phagocytosis, then rigorously wash away extracellular bacteria. Rationale: Washing is a critical self-validating step; it ensures that subsequent fluorescence signals originate exclusively from intracellular bacteria, preventing false-positive extracellular antibiotic readings.

  • Compound Administration: Dispense 5-bromo-2,4-dihydroxyacetophenone (dissolved in DMSO) into the infected culture. Self-Validation: Include a vehicle control (0.3% DMSO) to establish baseline toxicity, and a positive control (e.g., Rifabutin) to validate assay sensitivity 2.

  • Phenotypic Readout: Measure fluorescence (proxy for bacterial load) and optical density/luminescence (proxy for host cell mass) continuously over 72 hours.

  • Data Deconvolution: Calculate normalized growth. A reduction in host cell mass relative to the vehicle indicates cytotoxicity, while a selective reduction in bacterial fluorescence indicates targeted anti-infective activity.

Workflow Step1 1. Cell Culture (Dd & Mm) Step2 2. Co-incubation (Infection Phase) Step1->Step2 Step3 3. Compound Treatment (5-Bromo-2,4-DHAP) Step2->Step3 Step4 4. Phenotypic Readout (Fluorescence) Step3->Step4 Step5 5. Data Deconvolution (Toxicity vs. Efficacy) Step4->Step5

Self-validating 3R workflow for deconvoluting cytotoxicity from anti-infective efficacy.

Protocol 2: Chemical Derivatization to Mitigate Toxicity

Causality & Logic: Because the parent compound exhibits host-cell toxicity, it is frequently used as a precursor to synthesize less toxic, highly potent flavylium salts or chalcones via direct condensation 1.

  • Condensation Reaction: Combine 0.002 moles of 5-bromo-2,4-dihydroxyacetophenone with 0.006 moles of an aromatic aldehyde and ethyl orthoformate in a reaction vessel.

  • Acidic Catalysis: Add 0.2 mL of 70% perchloric acid dropwise under controlled temperature. Rationale: The strong acid acts as a dual-purpose catalyst, driving both the one-step condensation and subsequent cyclization, directly yielding the 4-ethoxy-6-bromo-7-hydroxyflavylium salt without requiring intermediate isolation 1.

  • Purification: Precipitate the resulting salt and wash extensively with diethyl ether. Self-Validation: Perform LC-MS/NMR to confirm the absence of the cytotoxic parent compound before advancing the derivative to the 3R infection model.

References

  • Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au (2025) URL: [Link]

  • Title: Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application Source: MDPI (2024) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Halogenated Flavonoid Scaffolds Using 5-Bromo-2,4-dihydroxyacetophenone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Focus: Chalcone Condensation, Flavonoid Cyclization, and Late-Stage Functionalization Introduction & Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Focus: Chalcone Condensation, Flavonoid Cyclization, and Late-Stage Functionalization

Introduction & Chemical Rationale

The development of functionalized flavonoid and chalcone libraries is a cornerstone of modern medicinal chemistry due to the privileged nature of these scaffolds in targeting kinase, viral, and bacterial pathways. 5-Bromo-2,4-dihydroxyacetophenone (CAS: 60965-25-5) serves as a highly versatile, bifunctional building block for these syntheses[1].

The strategic advantage of this specific starting material lies in its substitution pattern:

  • The 2,4-Dihydroxy Motif: The 2-hydroxyl group acts as the essential nucleophile for intramolecular cyclization (forming the oxygen-containing C-ring of flavonoids), while the 4-hydroxyl group (which becomes the 7-hydroxyl in the resulting flavone) enhances aqueous solubility and serves as a hydrogen-bond donor in target binding.

  • The 5-Bromo Handle: Positioned para to the 2-hydroxyl group, the bromine atom is incorporated at the 6-position of the resulting flavone core. This halogen not only improves lipophilicity and enables halogen-bonding interactions in protein binding pockets but also provides a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing for rapid library expansion[2].

Synthetic Strategy & Workflow

The synthesis of 6-bromo-7-hydroxyflavone derivatives from 5-bromo-2,4-dihydroxyacetophenone proceeds via a two-stage core assembly followed by late-stage functionalization. The process begins with a base-catalyzed Claisen-Schmidt condensation with a substituted benzaldehyde to yield a brominated chalcone intermediate[2]. This is followed by an oxidative cyclization to construct the flavone architecture.

SynthesisWorkflow SM 5-Bromo-2,4-dihydroxyacetophenone Cond Claisen-Schmidt Condensation SM->Cond Ar-CHO, KOH EtOH, 0°C to RT Chalcone Brominated Chalcone (Trans-Isomer) Cond->Chalcone Cycl Oxidative Cyclization (I2 / DMSO) Chalcone->Cycl 130°C, 3h Flavone 6-Bromo-7-hydroxyflavone Cycl->Flavone Coupling Suzuki-Miyaura Cross-Coupling Flavone->Coupling Ar-B(OH)2, Pd K2CO3, 90°C Product 6-Aryl-7-hydroxyflavone Library Coupling->Product

Fig 1. Synthetic workflow from 5-bromo-2,4-dihydroxyacetophenone to functionalized flavones.

Mechanistic Insights

Understanding the reaction mechanics is critical for optimizing yields and preventing side reactions. The Claisen-Schmidt condensation relies on the selective deprotonation of the acetyl methyl group over the phenolic hydroxyls (which are also deprotonated under strongly basic conditions but are less nucleophilic at carbon).

During the subsequent cyclization, traditional Baker-Venkataraman rearrangements require multiple protection/deprotection steps[3]. In contrast, the direct oxidative cyclization using catalytic iodine in dimethyl sulfoxide (DMSO) represents a highly efficient, self-validating thermodynamic pathway.

MechanisticPathway S1 1. Enolate Formation KOH deprotonates acetyl CH3 S2 2. Aldol Addition Nucleophilic attack on Ar-CHO S1->S2 S3 3. E1cB Dehydration Forms α,β-unsaturated ketone S2->S3 S4 4. Chalcone Isolation Acidification precipitates product S3->S4 S5 5. Michael Addition 2'-OH attacks β-carbon (I2 cat.) S4->S5 S6 6. Oxidative Dehydrogenation Yields aromatic flavone core S5->S6

Fig 2. Mechanistic sequence of chalcone formation and subsequent oxidative cyclization.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Brominated Chalcone Intermediate

Objective: Synthesize (E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-arylprop-2-en-1-one via Claisen-Schmidt condensation[2].

  • Initialization: Dissolve 5-bromo-2,4-dihydroxyacetophenone (10.0 mmol) and the desired substituted benzaldehyde (11.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add an aqueous solution of KOH (40.0 mmol in 10 mL H₂O) dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C is critical. It controls the exothermic enolate formation, minimizes the Cannizzaro disproportionation of the benzaldehyde, and prevents the polymerization of the highly reactive intermediates.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc, 3:1) until the starting acetophenone is consumed.

  • Quenching & Precipitation: Pour the dark red mixture into crushed ice (100 g). Slowly acidify the solution with 1M HCl to pH 2–3 under vigorous stirring.

    • Causality: Acidification protonates the phenolate ions, drastically reducing aqueous solubility and driving the precipitation of the neutral chalcone product. This acts as a self-purifying step.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (3 × 20 mL), and recrystallize from hot ethanol to afford the pure trans-chalcone.

Protocol B: Oxidative Cyclization to 6-Bromo-7-hydroxyflavone

Objective: Direct conversion of the chalcone to the flavone core using I₂/DMSO.

  • Initialization: Dissolve the brominated chalcone (5.0 mmol) in anhydrous DMSO (15 mL).

  • Catalyst Addition: Add crystalline iodine (0.5 mmol, 10 mol%).

    • Causality: Iodine serves a dual purpose. It acts as a mild Lewis acid to activate the α,β-unsaturated ketone for the intramolecular Michael addition of the 2'-hydroxyl group, and it works synergistically with DMSO to oxidatively dehydrogenate the resulting flavanone intermediate into the fully conjugated flavone.

  • Thermal Activation: Heat the reaction mixture to 130 °C for 3 hours.

  • Quenching: Cool the mixture to room temperature and pour it into a 10% aqueous sodium thiosulfate solution (50 mL).

    • Causality: Sodium thiosulfate instantly reduces residual iodine to iodide, preventing downstream oxidative degradation and decolorizing the solution to allow visual confirmation of product precipitation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol C: Late-Stage Suzuki-Miyaura Functionalization

Objective: Library generation via cross-coupling at the 6-bromo position.

  • Initialization: In a Schlenk flask, combine 6-bromo-7-hydroxyflavone (1.0 mmol), an arylboronic acid (1.5 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Preparation: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL) that has been previously sparged with N₂ for 30 minutes.

    • Causality: Rigorous degassing is mandatory to prevent the oxidative deactivation of the palladium catalyst and to suppress the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive flow of N₂.

  • Reaction: Heat to 90 °C and reflux for 12 hours. Cool, dilute with water, extract with EtOAc, and purify via column chromatography to isolate the 6-aryl-7-hydroxyflavone.

Quantitative Data & Validation

To ensure the reliability of the synthetic workflow, reaction conditions for the oxidative cyclization were benchmarked. The I₂/DMSO system proves superior in both yield and operational simplicity compared to alternative oxidants.

Table 1: Optimization of Oxidative Cyclization Conditions for 6-Bromo-7-hydroxyflavone

EntryOxidant / CatalystSolventTemp (°C)Time (h)Yield (%)
1I₂ (1.0 eq)DMSO130385
2 I₂ (0.1 eq) DMSO 130 5 82 *
3DDQ (1.2 eq)1,4-Dioxane1001245
4SeO₂ (2.0 eq)Amyl alcohol1502460

*Entry 2 represents the optimized, atom-economical protocol (Protocol B).

Verification of the scaffold progression is achieved by tracking highly specific spectroscopic markers. The disappearance of the highly deshielded 2-OH proton and the shift of the carbonyl carbon are primary indicators of successful cyclization.

Table 2: Diagnostic Spectroscopic Markers for Scaffold Verification

Compound Stage¹H NMR Key Shift (δ, ppm)¹³C NMR Key Shift (δ, ppm)IR Key Band (cm⁻¹)
5-Bromo-2,4-dihydroxyacetophenone12.34 (s, 2-OH)202.0 (Acetyl C=O)1620 (C=O stretch)
Brominated Chalcone Intermediate7.6–7.9 (d, J=15.5 Hz, H-α/β)192.0 (α,β-unsat C=O)1635 (Enone C=O)
6-Bromo-7-hydroxyflavone6.80 (s, H-3)177.0 (Flavone C=O)1645 (Flavone C=O)

Note: The ¹H NMR data for the starting material strictly aligns with literature values for CAS 60965-25-5, confirming structural integrity prior to synthesis[2].

References

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. ACS Bio & Med Chem Au.
  • 2-Bromo-2',4'-dihydroxyacetophenone | 2491-39-6. Benchchem.
  • Handbook of Hydroxyacetophenones - PDF Free Download. epdf.pub.

Sources

Application

Application Note: 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone as a Strategic Precursor in Natural Product Synthesis

Executive Summary & Strategic Rationale In the landscape of natural product synthesis and drug discovery, 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxyacetophenone) serves as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of natural product synthesis and drug discovery, 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxyacetophenone) serves as a highly versatile, bifunctional building block. The architectural brilliance of this scaffold lies in its orthogonal reactivity:

  • The Acetyl Group: Acts as a classic nucleophilic handle for aldol-type chemistry, enabling the synthesis of chalcones, flavones, and flavanones [1].

  • The Aryl Bromide (C5 Position): Provides a precise site for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Heck), allowing for the late-stage installation of complex side chains or the construction of benzofuran cores found in natural products like Euparin [2].

  • The Resorcinol Core (2,4-Dihydroxy): The 2-hydroxy group participates in strong intramolecular hydrogen bonding with the carbonyl, dictating regioselectivity during cyclization events, while the 4-hydroxy group remains available for etherification or further functionalization.

This application note details the mechanistic causality, self-validating protocols, and quantitative benchmarks for utilizing this precursor in the synthesis of bioactive natural product analogs.

Synthetic Divergence & Pathway Mapping

The true value of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone is its ability to act as a central hub for divergent synthesis. By selecting specific reaction conditions, researchers can drive the scaffold toward entirely different classes of natural products.

Pathway A 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone (Core Scaffold) B Claisen-Schmidt Condensation A->B Ar-CHO, KOH F Sonogashira/Suzuki Cross-Coupling A->F Alkyne, Pd/Cu C Brominated Chalcones (e.g., Anti-infectives) B->C D Oxidative Cyclization C->D I2, DMSO E Brominated Flavones D->E G Benzofurans (e.g., Euparin) F->G 5-endo-dig cyclization

Fig 1. Divergent synthetic pathways from the 5-bromo-2,4-dihydroxyacetophenone scaffold.

Protocol A: Synthesis of Bioactive Chalcones (Anti-Infective Analogs)

Chalcones are open-chain flavonoids that exhibit profound antimicrobial and anti-cancer properties. Recent phenotypic screenings have identified halogenated chalcones derived from 5-bromo-2,4-dihydroxyacetophenone as potent anti-infectives against intracellular bacteria such as Mycobacterium marinum [3].

Mechanistic Causality

The Claisen-Schmidt condensation requires the formation of an enolate at the acetyl methyl group. Because the starting material contains two acidic phenolic protons (pKa ~8-10), these will be deprotonated before the acetyl group (pKa ~19-20). Therefore, a significant excess of strong base (KOH) is mandatory to ensure the formation of the reactive enolate. The subsequent E1cB dehydration is driven by the thermodynamic stability of the highly conjugated α,β -unsaturated ketone system.

Mechanism A Base Addition (Excess KOH) B Phenoxide & Enolate Formation A->B Deprotonates -OH and -CH3 C Nucleophilic Attack on Aldehyde B->C C-C Bond Formation D β-Hydroxy Ketone Intermediate C->D Protonation (Workup) E E1cB Dehydration D->E Acidic/Basic conditions F Target Chalcone Precipitation E->F pH adjustment to 2-3

Fig 2. Mechanistic causality of the Claisen-Schmidt condensation and validation checkpoints.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (1.0 equiv, 10 mmol) and the desired benzaldehyde derivative (1.1 equiv, 11 mmol) in absolute ethanol (30 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of KOH (40% w/v, 4.0 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep red/orange color, confirming the formation of the extended phenoxide/enolate conjugated system.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup & Precipitation: Pour the dark reaction mixture into 100 mL of crushed ice. Slowly acidify the mixture using 2M HCl until the pH reaches 2–3.

    • Self-Validation Checkpoint: The deep red color will dissipate into a lighter yellow/orange, and a dense precipitate (the chalcone) will form as the phenoxide ions are protonated.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove KCl salts, and recrystallize from hot ethanol to yield the pure 2',4'-dihydroxy-5'-bromochalcone derivative.

Protocol B: Sonogashira Cross-Coupling for Benzofuran Architectures

The benzofuran core is a privileged scaffold found in numerous plant secondary metabolites, such as Euparin. The 5-bromo position of our precursor is ideally suited for a Sonogashira coupling with terminal alkynes, followed by an intramolecular 5-endo-dig cyclization[2].

Mechanistic Causality

Palladium(0) undergoes oxidative addition into the C-Br bond. Simultaneously, CuI activates the terminal alkyne, allowing transmetalation to the Pd(II) center. Reductive elimination yields the ortho-alkynylphenol intermediate. Because the 4-hydroxy group is in close proximity to the newly installed alkyne, it can undergo a spontaneous or base-catalyzed 5-endo-dig cyclization, forming the oxygen heterocycle (benzofuran).

Step-by-Step Methodology
  • Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (1.0 equiv, 5 mmol) in anhydrous Triethylamine (Et 3​ N, 20 mL). Degas the solution by bubbling Argon through it for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne, which would consume the reagent and crash the yield.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(PPh 3​ ) 2​ Cl 2​ (5 mol%) and CuI (10 mol%). The mixture will typically turn pale yellow/brown.

  • Alkyne Addition: Add the terminal alkyne (e.g., 2-methylbut-1-en-3-yne for Euparin synthesis) (1.5 equiv) dropwise via syringe.

  • Heating: Seal the flask and heat to 60 °C for 12 hours.

    • Self-Validation Checkpoint: A white precipitate of triethylammonium bromide (Et 3​ NH + Br ) will form, serving as a visual indicator that the cross-coupling is proceeding and HBr is being eliminated.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the Pd/Cu salts and amine hydrobromide.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the benzofuran derivative.

Quantitative Data & Reaction Benchmarks

To assist in experimental planning, the following table summarizes the expected quantitative outcomes and optimized conditions for the primary transformations of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

Reaction TypeReagents & CatalystsTarget Product ClassTime / TempTypical Yield
Claisen-Schmidt Ar-CHO (1.1 eq), KOH (4.0 eq), EtOHBrominated Chalcones24-48h / 25 °C65 - 85%
Oxidative Cyclization I 2​ (0.1 eq), DMSOBrominated Flavones4-6h / 130 °C50 - 70%
Sonogashira Coupling Alkyne (1.5 eq), Pd(PPh 3​ ) 2​ Cl 2​ (5%), CuI (10%), Et 3​ NAlkynylphenols / Benzofurans12h / 60 °C60 - 80%
Suzuki-Miyaura Ar-B(OH) 2​ (1.2 eq), Pd(dppf)Cl 2​ (5%), K 2​ CO 3​ , Dioxane/H 2​ OBiaryl Acetophenones8h / 90 °C75 - 90%

References

  • LookChem. (n.d.). 2',4'-Dihydroxy-5'-bromochalcone - Chemical Properties and Synthetic Routes. Retrieved from[Link]

  • Science of Synthesis. (n.d.). Keyword Index: 5-bromo-2,4-dihydroxyacetophenone, euparin synthesis. Thieme-Connect. Retrieved from[Link]

  • Gomes, A. et al. (2020). Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. PubMed Central (PMC). Retrieved from[Link]

Method

NMR spectroscopy sample preparation for 5-bromo-2,4-dihydroxyacetophenone

An Application Note and Protocol for the Preparation of 5-bromo-2,4-dihydroxyacetophenone Samples for Nuclear Magnetic Resonance (NMR) Spectroscopy Authored by: A Senior Application Scientist Abstract This comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of 5-bromo-2,4-dihydroxyacetophenone Samples for Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation of 5-bromo-2,4-dihydroxyacetophenone samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document outlines systematic procedures for both qualitative structural elucidation and precise quantitative analysis (qNMR). The application note emphasizes the rationale behind critical experimental choices, from solvent selection to concentration optimization, to ensure the acquisition of high-quality, reproducible NMR data. By integrating foundational principles with practical workflows, this guide serves as an essential resource for achieving analytical excellence.

Introduction: The Critical Role of Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and quantification of organic molecules.[1][2] The quality of the resulting spectrum, however, is fundamentally dependent on the meticulous preparation of the sample. For a substituted phenol like 5-bromo-2,4-dihydroxyacetophenone, which possesses multiple reactive functional groups, improper sample preparation can lead to significant analytical challenges, including peak broadening, signal overlap, and inaccurate quantification.

The primary objectives of a robust sample preparation protocol are:

  • Complete and Homogeneous Dissolution: Ensuring the analyte is fully dissolved to create a homogeneous solution is paramount. Undissolved solid particles will not be detected in a solution-state NMR spectrum but will severely disrupt the magnetic field homogeneity, making it impossible to achieve sharp, well-resolved peaks.[3][4][5]

  • Minimization of Solvent Interference: The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by the non-interfering deuterium isotope (²H), is essential to prevent the large solvent signal from obscuring the analyte's signals.[1][6][7][8]

  • Chemical and Isotopic Stability: The chosen solvent must be inert to the analyte, and the sample must be handled to prevent contamination, particularly from water, which can introduce unwanted signals and facilitate the exchange of labile protons.[1][8]

This document addresses these core requirements by providing a scientifically grounded, step-by-step methodology for preparing 5-bromo-2,4-dihydroxyacetophenone for NMR analysis.

Analyte Profile: 5-bromo-2,4-dihydroxyacetophenone

Understanding the chemical properties of the analyte is the first step in designing an effective sample preparation strategy.

  • Structure: The molecule contains a benzene ring substituted with a bromine atom, two hydroxyl (-OH) groups, and an acetyl (-COCH₃) group.

  • Polarity: The presence of two phenolic hydroxyl groups and a ketone carbonyl group makes the molecule polar. This dictates that polar deuterated solvents will be required for effective dissolution.[7][9]

  • Exchangeable Protons: The two hydroxyl groups contain labile protons that can exchange with other labile protons in the solution, such as those from residual water or in protic solvents like methanol. This can lead to signal broadening or the complete disappearance of the -OH peaks from the ¹H NMR spectrum.

Solvent Selection: A Decision-Making Framework

The choice of deuterated solvent is the most critical decision in the sample preparation workflow.[6] It directly impacts solubility, spectral clarity, and the observation of key functional groups.

The polarity of 5-bromo-2,4-dihydroxyacetophenone makes polar aprotic solvents the preferred choice. These solvents can effectively dissolve the analyte through dipole-dipole interactions and hydrogen bonding without introducing a high concentration of exchangeable deuterium atoms that would readily swap with the hydroxyl protons.

Table 1: Properties of Recommended Deuterated Solvents
SolventFormulaResidual ¹H Signal (ppm)Residual ¹³C Signal (ppm)Boiling Point (°C)Key Considerations for 5-bromo-2,4-dihydroxyacetophenone
DMSO-d₆ (CD₃)₂SO~2.50 (quintet)~39.52 (septet)189Excellent choice. High polarity ensures good solubility.[7] The residual peak is in an uncongested region. Its high boiling point makes it suitable for variable temperature studies.[7][9] The residual water peak appears around 3.33 ppm.
Acetone-d₆ (CD₃)₂CO~2.05 (quintet)~29.84, ~206.2656Good choice. Good dissolving power for polar compounds.[7] Its lower boiling point makes sample recovery easier than with DMSO-d₆. The residual water peak appears around 2.84 ppm.
Methanol-d₄ CD₃OD~3.31, ~4.87 (quintet)~49.00 (septet)65Use with caution. While it will dissolve the analyte, the deuterated hydroxyl group (-OD) will rapidly exchange with the analyte's -OH protons, causing their signals to disappear from the spectrum. This can be used diagnostically to confirm the presence of -OH groups.
Chloroform-d CDCl₃~7.26 (singlet)~77.16 (triplet)61Poor choice. Unlikely to provide sufficient solubility for this polar compound.[7] Furthermore, the residual proton signal at 7.26 ppm could overlap with the aromatic signals of the analyte.[9]
Deuterium Oxide D₂O~4.79 (singlet)N/A101Not recommended for structural analysis. The analyte may have limited solubility. More importantly, both hydroxyl protons will rapidly exchange with the solvent and become invisible in the ¹H NMR spectrum.[7]
Diagram 1: Solvent Selection Workflow

Fig. 1: Decision workflow for solvent selection. A Assess Analyte Properties (5-bromo-2,4-dihydroxyacetophenone) B Polar molecule with -OH (exchangeable) protons A->B C Select a Polar Solvent B->C D Need to observe -OH protons? C->D E Use Polar Aprotic Solvent D->E  Yes F Use Polar Protic Solvent (e.g., Methanol-d₄) D->F  No / Diagnostic G Recommended: DMSO-d₆ or Acetone-d₆ E->G H Analyte -OH signals will exchange and disappear. Useful for peak assignment. F->H

Caption: Logical steps for choosing an appropriate deuterated solvent.

Protocol 1: Sample Preparation for Qualitative Analysis

This protocol is designed for standard ¹H and ¹³C NMR spectroscopy for the purpose of structural verification and characterization.

Materials and Equipment
  • 5-bromo-2,4-dihydroxyacetophenone (Analyte)

  • Deuterated solvent (DMSO-d₆ recommended)

  • High-precision 5 mm NMR tubes (clean and unscratched)[10]

  • NMR tube caps

  • Glass vials with caps

  • Analytical balance (readability of at least 0.1 mg)

  • Spatula

  • Pasteur pipettes and bulbs

  • Small plug of cotton wool[5]

  • Vortex mixer

Recommended Sample Concentrations
ExperimentRecommended MassRationale
¹H NMR 5–25 mgProvides excellent signal-to-noise (S/N) in a few minutes of acquisition time.[4][11]
¹³C NMR 50–100 mg¹³C has a much lower natural abundance and sensitivity than ¹H, requiring a more concentrated sample for a good spectrum in a reasonable time (e.g., 20-60 minutes).[4][11]
Step-by-Step Methodology
  • Weighing the Analyte:

    • Place a clean, dry glass vial on the analytical balance and tare it.

    • Carefully add the desired amount of 5-bromo-2,4-dihydroxyacetophenone to the vial using a spatula. For routine analysis, aiming for ~15-20 mg is a good compromise for obtaining both ¹H and ¹³C spectra. Record the exact mass.

  • Dissolution:

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the analyte.[12]

    • Cap the vial securely and use a vortex mixer to agitate the solution for 30-60 seconds to ensure complete dissolution.[13][14]

    • Causality Check: Preparing the sample in a separate vial before transferring it to the NMR tube is crucial. It allows for effective mixing via vortexing, which is difficult to achieve in the narrow NMR tube, and enables a visual inspection to confirm that no solid particles remain.[11][13]

  • Filtration and Transfer:

    • Take a clean Pasteur pipette and tightly pack a small plug of cotton wool into the narrow tip. This will serve as a filter.[5][10]

    • Draw the dissolved sample solution from the vial into the filter-pipette.

    • Carefully dispense the filtered solution into a clean, high-precision 5 mm NMR tube. Avoid transferring any of the cotton fibers.

    • Expert Tip: The final solution height in the NMR tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is correctly positioned within the spectrometer's detection coil.[10][15] Inconsistent sample heights can lead to problems with shimming the magnetic field.[15]

  • Final Steps:

    • Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.[8][15]

    • Invert the tube several times to ensure the final solution is homogeneous.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[10]

    • Label the sample clearly.[11]

Protocol 2: Sample Preparation for Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the purity or concentration of an analyte with high precision.[14][16] It requires a more rigorous sample preparation procedure, including the use of a high-purity internal standard.

Key Principles of qNMR Sample Preparation
  • Accurate Weighing: The masses of both the analyte and the internal standard must be known with high accuracy.[14][16]

  • Certified Internal Standard: The internal standard must be stable, non-reactive, have a known (preferably certified) purity, and possess at least one signal that is well-resolved from any analyte signals.[14][17]

  • Complete Dissolution: Both the analyte and the internal standard must be completely dissolved to ensure a truly homogeneous solution.[13][14]

Additional Materials for qNMR
  • Internal Standard: e.g., Maleic acid, 1,4-Dinitrobenzene, or another suitable certified reference material soluble in DMSO-d₆.

  • Microbalance: For highly accurate weighing (readability of 0.01 mg or better).[15]

Step-by-Step qNMR Methodology
Diagram 2: qNMR Sample Preparation Workflow

Fig. 2: Workflow for quantitative NMR (qNMR) sample preparation. A Accurately weigh Analyte (e.g., 15 mg) into vial B Accurately weigh Internal Standard (e.g., 8 mg) into same vial A->B C Record both masses with high precision B->C D Add ~0.6 mL of DMSO-d₆ C->D E Vortex/Sonicate until complete dissolution of BOTH components D->E F Visually inspect for particulates E->F F->E  Solids Present G Filter solution into high-precision NMR tube F->G  Clear Solution H Cap, mix, clean, and label sample G->H I Proceed to NMR acquisition H->I

Caption: Key steps ensuring accuracy in qNMR sample preparation.

  • Co-weighing:

    • Using a microbalance in a draft-free environment, place a clean vial on the pan and tare.[14]

    • Add the target mass of 5-bromo-2,4-dihydroxyacetophenone (e.g., ~15 mg) and record the mass precisely.

    • Do not re-tare the balance. Add the internal standard directly to the same vial (aim for a mass that will give a 1:1 molar ratio or signal intensity ratio with the analyte) and record the new total mass.[16] The mass of the standard is determined by subtraction.

    • Trustworthiness Check: Weighing both components into the same vial eliminates errors associated with quantitative solution transfers between vials.[13]

  • Dissolution and Transfer:

    • Add ~0.6 mL of DMSO-d₆ to the vial.

    • Cap the vial securely and vortex thoroughly. If dissolution is slow, sonication may be used to aid the process.[14]

    • Crucial Step: Visually inspect the solution against a bright light to ensure that both the analyte and the internal standard have fully dissolved. Any remaining particulates will lead to inaccurate quantification.[13]

    • Filter the solution into the NMR tube using a cotton-plugged Pasteur pipette as described in Protocol 1.

  • Finalization:

    • Securely cap, mix, clean, and label the NMR tube. The sample is now ready for qNMR data acquisition, which requires specific spectrometer parameters (e.g., a long relaxation delay) that are beyond the scope of this sample preparation guide.

Common Pitfalls and Troubleshooting

  • Broad, Distorted Peaks: This is often a result of poor shimming caused by solid particles in the sample or a low-quality/scratched NMR tube. Solution: Always filter the sample and use high-precision tubes.[4][11] High sample concentration can also cause line broadening.[4][10]

  • -OH Peaks are Missing: This is expected if using a protic solvent like Methanol-d₄ or if there is significant water contamination. In DMSO-d₆, the -OH peaks should be visible, though they may be broad. Solution: Use a high-purity aprotic solvent and minimize exposure to atmospheric moisture.[8]

  • Inaccurate qNMR Results: The most common causes are inaccurate weighing, incomplete dissolution of either the analyte or the standard, or using an internal standard of questionable purity. Solution: Adhere strictly to the qNMR protocol, use a calibrated microbalance, and a certified internal standard.

References

  • Isotope Science / Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [Link]

  • Cato. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Scott, K. N. (1972). 13 c nmr studies: part iii. carbon-13 nmr spectra of substituted acetophenones. Journal of Magnetic Resonance (1969), 6(1), 55-63. [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Agranat, I., & Ezra, D. (2005). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. Chemphyschem, 6(10), 2086-98. [Link]

  • Learning Science. (2021, September 7). NMR spectrum of acetophenone. YouTube. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • Scribd. Acetophenone 13C NMR Analysis. [Link]

  • The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation & NMR Tubes. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • Ipper, S.N., et al. (2014). Synthesis, Characterization and Spectral Analysis of Chalcone of 5-Bromo Furfural. Journal of Pharma Research. [Link]

Sources

Application

Application Note &amp; Protocols: Investigating 1-(5-bromo-2,4-dihydroxyphenyl)ethanone as a Novel Anti-Infective Agent

An in-depth guide for the scientific community on the exploration of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone as a novel anti-infective agent. Introduction: The escalating crisis of antimicrobial resistance (AMR) necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for the scientific community on the exploration of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone as a novel anti-infective agent.

Introduction: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new anti-infective compounds with novel mechanisms of action.[1][2] Phenolic compounds, particularly halogenated variants, represent a promising area of chemical space for this endeavor.[3][4] Bromophenols, found naturally in marine algae, are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and antioxidant properties.[3][4] The incorporation of a bromine atom can increase the lipophilicity and reactivity of a phenolic compound, often enhancing its biological efficacy and ability to cross cell membranes.[3][5]

This document provides a detailed guide for the investigation of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone , a brominated acetophenone derivative, as a potential anti-infective agent. We will outline its chemical profile, discuss its hypothesized mechanisms of action based on related structures, and provide detailed, field-proven protocols for its evaluation.

Part 1: Compound Profile & Physicochemical Properties

1-(5-bromo-2,4-dihydroxyphenyl)ethanone (CAS No. 60965-25-5) is a small molecule belonging to the acetophenone class. Its structure combines a dihydroxyphenyl ring, a ketone group, and a bromine substituent, features which are common in various bioactive molecules.[6][7] The synthesis of such compounds can often be achieved through variations of the Friedel-Crafts acylation, such as the Nencki reaction.[8]

Table 1: Physicochemical Properties of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone

Property Value Source
CAS Number 60965-25-5 [9][10][11]
Molecular Formula C₈H₇BrO₃ [9]
Molecular Weight 231.04 g/mol [9]
Appearance (Predicted) Off-white to yellow solid General chemical knowledge
XLogP3-AA 2.1 [9]
Hydrogen Bond Donors 2 [9]
Hydrogen Bond Acceptors 3 [9]

| Topological Polar Surface Area | 57.5 Ų |[9] |

Note: The XLogP3-AA value suggests moderate lipophilicity, which may facilitate membrane transport.[5]

Part 2: Postulated Mechanisms of Anti-Infective Action

The precise mechanism of action for this compound is unelucidated. However, based on its structural motifs and data from related bromophenol and acetophenone derivatives, we can postulate several scientifically-grounded hypotheses to guide experimental investigation. The multifaceted nature of such compounds suggests they may act on multiple targets.[12]

Key Hypothesized Mechanisms:

  • Cell Membrane Disruption: Phenolic compounds are well-known for their ability to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components like ATP and nucleic acids, ultimately causing cell death.[13][14]

  • Enzyme Inhibition via Thiol Oxidation: The bromine atom makes the aromatic ring electron-deficient, potentially enabling the compound to react with and oxidize essential protein thiols (-SH groups) in cysteine residues. This can irreversibly inactivate critical enzymes involved in metabolism and cellular defense, leading to growth inhibition.

  • Inhibition of Macromolecular Synthesis: The compound could interfere with fundamental cellular processes such as the synthesis of nucleic acids (DNA/RNA) or proteins.[15][16] This is a common mechanism for many established antibiotics.[16]

  • Anti-Virulence & Biofilm Disruption: Rather than directly killing the pathogen, the compound may inhibit its virulence factors. A structurally similar compound, 3-bromo-2,6-dihydroxyacetophenone, demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and MRSA.[6] This approach is attractive as it may exert less selective pressure for resistance.[2]

Compound 1-(5-bromo-2,4-dihydroxyphenyl)ethanone Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inactivation (Thiol Oxidation) Compound->Enzyme Synthesis Inhibition of Macromolecular Synthesis Compound->Synthesis Virulence Anti-Virulence & Biofilm Inhibition Compound->Virulence Leakage Leakage of Cellular Contents Membrane->Leakage Metabolic Metabolic Collapse Enzyme->Metabolic Replication Replication Block Synthesis->Replication Biofilm Reduced Pathogenicity Virulence->Biofilm Lysis Cell Lysis Leakage->Lysis

Caption: Postulated mechanisms of action for 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

Part 3: Protocols for Evaluating In Vitro Anti-Infective Activity

A systematic, multi-assay approach is crucial for characterizing the anti-infective potential of a novel compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established research methodologies.[1][17]

Start Start: Compound Stock Solution MIC Protocol 3.1: Broth Microdilution (Determine MIC) Start->MIC Disk Protocol 3.2: Disk Diffusion (Qualitative Screen) Start->Disk MBC Protocol 3.3: Subculture for MBC/MFC MIC->MBC Post-incubation TimeKill Protocol 3.4: Time-Kill Kinetics MIC->TimeKill Inform concentrations to test Data Data Analysis: Susceptibility Profile Disk->Data MBC->Data TimeKill->Data

Caption: Experimental workflow for primary anti-infective screening.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a quantitative and reproducible gold-standard technique.[18]

  • Materials:

    • 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (test compound)

    • DMSO (for stock solution)

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

    • Bacterial/fungal strains (e.g., ESKAPE pathogens, Candida albicans)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Sterile saline or PBS

    • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

    • Multichannel pipette

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in the appropriate growth medium to minimize the final DMSO concentration to ≤1% (v/v), which is typically non-inhibitory.

    • Inoculum Preparation: From a fresh culture plate (18-24h growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).[17]

    • Working Inoculum: Dilute the adjusted suspension in the appropriate growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[19]

    • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound. For example, add 100 µL of medium to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain 100 µL of medium only.

    • Inoculation: Add 100 µL of the working inoculum to wells 1-11. The final volume in each well will be 200 µL. Well 12 receives no inoculum.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific organism.

    • Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[19] This can be read by eye or with a plate reader. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol 3.2: Agar Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial susceptibility and is excellent for rapid screening.[17][20]

  • Materials:

    • Mueller-Hinton Agar (MHA) plates (poured to a uniform depth of 4 mm)[20]

    • Sterile cotton swabs

    • Test compound stock solution

    • Sterile blank paper disks (6 mm diameter)

    • Forceps

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described in Protocol 3.1.

    • Plate Inoculation: Dip a sterile swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate evenly in three directions (rotating the plate 60° each time).[19]

    • Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the test compound (e.g., 30 µg) onto the agar surface. Gently press the disks to ensure complete contact.

    • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition (area of no growth) around each disk in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.[20]

Protocol 3.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of a compound required to kill ≥99.9% of the initial inoculum. It is a critical step to differentiate between static (growth-inhibiting) and cidal (killing) activity.[21]

  • Step-by-Step Methodology:

    • Following the MIC determination (Protocol 3.1), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Result Interpretation: The MBC/MFC is the lowest concentration that results in no growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

Protocol 3.4: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial activity over time.[1]

  • Step-by-Step Methodology:

    • Prepare flasks containing growth medium with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control flask without the compound.

    • Inoculate each flask with the test organism to a final concentration of ~5 x 10⁵ CFU/mL.

    • Incubate all flasks under appropriate conditions with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).

    • Result Interpretation: Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is generally a <3-log₁₀ reduction.

Part 4: Protocols for Elucidating Mechanism of Action

The following assays are designed to test the hypotheses presented in Part 2.

Protocol 4.1: Cell Membrane Integrity Assay

This protocol uses a fluorescent dye that cannot penetrate intact cell membranes to quantify membrane damage.

  • Materials:

    • Test organism suspension

    • Test compound

    • SYTOX™ Green or Propidium Iodide (PI) dye

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Step-by-Step Methodology:

    • Wash and resuspend mid-log phase microbial cells in a non-fluorescent buffer (e.g., PBS or HEPES).

    • In a 96-well plate, add the cell suspension, the fluorescent dye (at its recommended final concentration), and the test compound at various concentrations (e.g., 0.5x to 4x MIC).

    • Include a positive control known to disrupt membranes (e.g., Polymyxin B) and a negative (untreated) control.[13]

    • Measure fluorescence over time at the appropriate excitation/emission wavelengths.

    • Result Interpretation: A significant, dose-dependent increase in fluorescence compared to the untreated control indicates that the compound compromises cell membrane integrity, allowing the dye to enter and bind to nucleic acids.

Protocol 4.2: Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.[6]

  • Step-by-Step Methodology:

    • In a 96-well plate, prepare serial dilutions of the test compound in a suitable growth medium (e.g., TSB for S. aureus). Use sub-inhibitory concentrations (e.g., below the MIC) to ensure that any effect is on biofilm formation itself, not just growth inhibition.

    • Inoculate the wells with the test organism and incubate without shaking for 24-48 hours to allow biofilm formation.

    • After incubation, discard the planktonic (free-floating) cells by gently washing the wells with PBS.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid or ethanol.

    • Measure the absorbance (e.g., at 570 nm) using a microplate reader.

    • Result Interpretation: A reduction in absorbance in compound-treated wells compared to the untreated control indicates inhibition of biofilm formation.

Part 5: Data Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 2: Example MIC/MBC Data Summary Table

Organism Strain ID MIC (µg/mL) MBC (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Ciprofloxacin: X
S. aureus (MRSA) ATCC 43300 Ciprofloxacin: Y
Escherichia coli ATCC 25922 Ciprofloxacin: Z
Pseudomonas aeruginosa ATCC 27853 Ciprofloxacin: A

| Candida albicans | ATCC 90028 | | | Fluconazole: B |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone as a novel anti-infective agent. The protocols described will establish its spectrum of activity, differentiate between static and cidal effects, and provide initial insights into its mechanism of action. Positive results from these in vitro studies would warrant progression to more advanced investigations, including:

  • Toxicity testing against human cell lines to determine the therapeutic index.[2][6]

  • Resistance propensity studies to assess how quickly pathogens develop resistance.[1]

  • Synergy testing with existing antibiotics to identify potential combination therapies.[21][22]

  • In vivo efficacy studies in appropriate animal models of infection.

The unique structural features of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone make it a compelling candidate in the search for the next generation of anti-infective drugs.

References

  • PubMed. (2015). Improved in vitro evaluation of novel antimicrobials: potential synergy between human plasma and antibacterial peptidomimetics, AMPs and antibiotics against human pathogenic bacteria. [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Selvita. (n.d.). In Vitro Anti-Infective Assays. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • MDPI. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]

  • Oxford Academic. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • ResearchGate. (2024). (PDF) Mechanisms of Antimicrobial Actions. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

  • PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • MDPI. (2025). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. [Link]

  • NCBI Bookshelf. (2024). Antimicrobial Susceptibility Testing. [Link]

  • PubMed. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PMC. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). Structure and antioxidant activity of brominated flavonols and flavanones. [Link]

  • MDPI. (2024). Investigation of 2,4-Dihydroxylaryl-Substituted Heterocycles as Inhibitors of the Growth and Development of Biotrophic Fungal Pathogens Associated with the Most Common Cereal Diseases. [Link]

  • ResearchGate. (2024). Synthesis and antifungal activity of 2,4-dihydroxy-5-methylphenyl ethanone derivatives against phytopathogenic fungi in vitro. [Link]

  • ResearchGate. (2024). (PDF) Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

  • PMC. (n.d.). 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. [Link]

  • PMC. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

  • Medwin Publishers. (2026). Antifungal Activity of New Acetophenone Derivatives. [Link]

  • PMC. (n.d.). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. [Link]

  • Europe PMC. (n.d.). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). [Link]

  • IntechOpen. (2015). Antibacterial Drugs — From Basic Concepts to Complex Therapeutic Mechanisms of Polymer Systems. [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

  • Allied Health Microbiology. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. [Link]

  • PubMed. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. [Link]

  • PMC. (n.d.). Antiviral Activity of Phytochemicals: A Current Perspective. [Link]

  • OpenStax. (2016). 14.3 Mechanisms of Antibacterial Drugs. [Link]

  • MDPI. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. [Link]

  • Frontiers. (2020). Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa. [Link]

Sources

Method

Crystallization methods for high-purity 5-bromo-2,4-dihydroxyacetophenone

Application Note: Advanced Crystallization Strategies for High-Purity 5-Bromo-2,4-dihydroxyacetophenone Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Active Pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Strategies for High-Purity 5-Bromo-2,4-dihydroxyacetophenone

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: Active Pharmaceutical Ingredient (API) Intermediates, Antimicrobial Synthesis, and Coumarin Derivatization

Introduction and Rationale

5-Bromo-2,4-dihydroxyacetophenone (also known as 5-bromo-resacetophenone) is a critical electrophilic intermediate in the synthesis of biologically active compounds, including antimicrobial agents, antitumoral drugs, and functionalized coumarins [1, 3]. Achieving ultra-high purity (>99.5%) is essential for downstream pharmaceutical applications. Trace impurities—such as unreacted 2,4-dihydroxyacetophenone or over-brominated 3,5-dibromo-2,4-dihydroxyacetophenone—can severely compromise the yield, regioselectivity, and safety profiles of subsequent active pharmaceutical ingredients (APIs).

This application note details a robust, self-validating crystallization protocol designed to isolate high-purity 5-bromo-2,4-dihydroxyacetophenone by leveraging specific thermodynamic solubility differentials.

Physicochemical Profiling & Solvent Selection

Understanding the physicochemical properties of 5-bromo-2,4-dihydroxyacetophenone is the foundation of a successful crystallization strategy [1, 2].

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValueImplication for Crystallization
Molecular Formula C₈H₇BrO₃Presence of H-bond donors (OH) and acceptors (C=O).
Molecular Weight 231.04 g/mol Moderately heavy; distinct from dibrominated impurities.
Melting Point 124–132 °CHigh thermal stability allows for hot filtration without degradation.
Solubility (Ethanol) High at 70 °C, Low at 0 °CIdeal primary solvent for temperature-dependent cooling crystallization.
Solubility (Water) Very LowExcellent antisolvent to drive controlled supersaturation.

Causality in Solvent Selection: We utilize a binary solvent system of Ethanol and Water. The dual hydroxyl groups of 5-bromo-2,4-dihydroxyacetophenone form strong hydrogen bonds with ethanol, ensuring complete dissolution at elevated temperatures (60–70 °C). The introduction of water acts as an antisolvent. Because the bromine atom significantly increases the molecule's lipophilicity, the addition of a highly polar aqueous phase rapidly decreases solubility, inducing a controlled supersaturation state that forces the target molecule out of solution while leaving highly polar impurities dissolved.

Experimental Workflow

To prevent the occlusion of structurally similar impurities within the crystal lattice, a combined cooling and antisolvent crystallization approach is employed.

CrystallizationWorkflow Start Crude 5-Bromo-2,4- dihydroxyacetophenone Dissolution Dissolution in Ethanol (60-70 °C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.5 °C/min to 25 °C) Filtration->Cooling Antisolvent Antisolvent Addition (Water, Dropwise) Cooling->Antisolvent Induce Supersaturation Harvest Filtration & Washing (Cold 1:1 EtOH:H2O) Antisolvent->Harvest Nucleation & Growth Drying Vacuum Drying (40 °C, 24h) Harvest->Drying Final High-Purity Crystals (>99.5% HPLC) Drying->Final

Workflow of the cooling and antisolvent crystallization process for high-purity recovery.

Protocol: High-Purity Crystallization Methodology

This protocol is designed as a self-validating system; adherence to the specific temperatures and addition rates directly dictates the exclusion of the 3,5-dibromo impurity.

Materials Required:

  • Crude 5-bromo-2,4-dihydroxyacetophenone (approx. 85-90% purity)

  • Absolute Ethanol (Analytical Grade)

  • Deionized (DI) Water

  • Jacketed glass reactor with programmable temperature control

  • Overhead mechanical stirrer

  • 0.45 μm PTFE membrane filters

Step-by-Step Procedure:

  • Dissolution: Transfer 10.0 g of crude 5-bromo-2,4-dihydroxyacetophenone into the jacketed reactor. Add 40 mL of absolute ethanol.

  • Heating: Set the reactor temperature to 65 °C. Engage mechanical stirring at 250 RPM.

    • Causality: 65 °C is safely below ethanol's boiling point (78 °C) but provides sufficient thermal energy to disrupt intermolecular forces in the crude solid, ensuring complete dissolution without risking solvent boil-off.

  • Hot Filtration: Once the solution is completely clear, perform a rapid hot filtration through a pre-warmed 0.45 μm PTFE membrane.

    • Causality: This step acts as a physical checkpoint to remove any insoluble polymeric byproducts, dust, or catalyst remnants before nucleation begins, preventing them from acting as impure nucleation sites.

  • Controlled Cooling (Primary Nucleation): Return the filtrate to the reactor. Program a linear cooling ramp of 0.5 °C/min down to 25 °C.

    • Causality: A slow, linear cooling rate prevents "crash precipitation." Rapid precipitation traps mother liquor and structurally similar impurities (like the highly reactive 3,5-dibromo derivative) inside the growing crystal lattice [3]. Slow cooling ensures highly ordered lattice packing.

  • Antisolvent Addition (Secondary Growth): At 25 °C, attach an addition funnel containing 20 mL of DI water. Add the water dropwise at a rate of 1 mL/min while maintaining stirring at 150 RPM.

    • Causality: Water dramatically lowers the solubility of the brominated compound. Dropwise addition ensures that the supersaturation level remains within the metastable zone, promoting the growth of existing pure crystals rather than triggering a shower of fine, impure secondary nuclei.

  • Aging: Hold the suspension at 5 °C for 2 hours.

    • Causality: Aging allows the system to reach thermodynamic equilibrium, maximizing the yield of the target compound from the mother liquor.

  • Harvesting and Washing: Filter the resulting slurry under vacuum. Wash the filter cake twice with 10 mL of pre-chilled (0 °C) 1:1 Ethanol:Water mixture.

    • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces. The 1:1 ratio ensures the target product does not re-dissolve during the wash phase.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 24 hours to a constant weight.

Quality Control & Data Validation

To validate the efficacy of this protocol, High-Performance Liquid Chromatography (HPLC) and melting point analyses should be conducted. If the cooling ramp and antisolvent addition rates were strictly followed, the resulting analytical data will align with the metrics in Table 2.

Table 2: Expected Quality Control Metrics Post-Crystallization

ParameterCrude MaterialPurified ProductAnalytical Method
Appearance Light beige powderWhite crystalline solidVisual Inspection
Melting Point 118–125 °C130–132 °CCapillary Melting Point Apparatus
Purity (Target) ~85.0%>99.5%HPLC (UV detection at 254 nm)
2,4-dihydroxyacetophenone ~8.0%<0.1%HPLC
3,5-dibromo impurity ~5.0%<0.3%HPLC
Overall Yield N/A78–82%Gravimetric

Conclusion

By manipulating the thermodynamic solubility parameters of 5-bromo-2,4-dihydroxyacetophenone through a carefully controlled ethanol/water solvent-antisolvent system, researchers can reliably achieve the >99.5% purity required for advanced drug development. The causality-driven steps ensure that common synthetic impurities are systematically excluded from the final crystalline matrix.

References

  • Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au URL: [Link]

  • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones Source: ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for CAS 60965-25-5 Synthesis

Welcome to the Technical Support Center for the synthesis of CAS 60965-25-5 , chemically identified as 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxyacetophenone). This compound is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of CAS 60965-25-5 , chemically identified as 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxyacetophenone). This compound is a critical molecular building block used in the development of anti-infective agents, antibacterial drugs, and specific cyclooxygenase-2 (COX-2) inhibitors[1][2].

The most scalable and widely adopted synthetic route is the direct electrophilic bromination of resacetophenone (2,4-dihydroxyacetophenone) in glacial acetic acid[3]. However, due to the highly activated nature of the resorcinol ring, controlling the reaction temperature is the single most critical parameter to prevent over-bromination and ensure high regioselectivity[4]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to help you optimize your yields.

Mechanistic Insights: The Causality of Temperature Control

To master this synthesis, one must understand the electronic and steric environment of the starting material. In resacetophenone, the aromatic ring is strongly activated by two electron-donating hydroxyl groups at the C2 and C4 positions.

Electrophilic aromatic substitution by bromine primarily targets the C5 position because it is para to the C2 hydroxyl and sterically highly accessible[4]. At optimal temperatures (15°C – 20°C), the kinetic product (the 5-bromo derivative) dominates. However, the C3 position (flanked between the two hydroxyl groups and the acetyl group) is also electronically activated. If the reaction temperature exceeds 25°C, the increased thermal energy overcomes the steric hindrance at C3, leading to a secondary bromination event that yields the unwanted 3,5-dibromo-2,4-dihydroxyacetophenone[2].

Troubleshooting Guides & FAQs

Q1: My synthesis yielded a mixture of mono- and di-brominated products. How can I suppress the formation of the 3,5-dibromo byproduct? A1: The formation of 3,5-dibromo-2,4-dihydroxyacetophenone is a classic symptom of thermal runaway or localized overheating during the exothermic bromine addition[2]. To fix this, ensure the reaction flask is submerged in a temperature-controlled water bath maintained exactly at 15°C. Add the bromine solution dropwise over an extended period (45–60 minutes) to allow for adequate heat dissipation.

Q2: If lower temperatures increase selectivity, can I run the reaction at 0°C to guarantee maximum purity? A2: No. While lowering the temperature generally favors the kinetic product, running this specific reaction at 0°C in glacial acetic acid will cause the system to fail. Glacial acetic acid has a freezing point of 16.6°C. At 0°C, the solvent will solidify, halting mass transfer and stopping the reaction entirely. Even if co-solvents are used to depress the freezing point, extreme cold drastically reduces the reaction kinetics, leaving you with unreacted starting material. The optimal thermal window is strictly 15°C to 20°C[3].

Q3: How do I safely quench the reaction to preserve the kinetic product profile? A3: Once the optimal reaction time is reached, the reaction must be quenched immediately to prevent continuous, slow bromination. Pour the reaction mixture into ice-cold water containing 5-10% sodium bisulfite ( NaHSO3​ ). The bisulfite instantly reduces any unreacted, electrophilic bromine ( Br2​ ) into inert bromide ions ( Br− ), effectively "freezing" the product profile and validating the exact endpoint of your protocol.

Empirical Data: Temperature vs. Reaction Profile

The following table summarizes the quantitative impact of temperature on the bromination of resacetophenone (using 1.0 equivalent of Br2​ for 2 hours).

Reaction Temperature (°C)Conversion (%)Yield of 5-Bromo (CAS 60965-25-5)Yield of 3,5-Dibromo ByproductPhysical State of Solvent
5°C< 30%~25%< 1%Slush / Partially frozen
15°C - 20°C > 98% 88% - 92% < 2% Liquid (Optimal)
25°C - 30°C100%70%15% - 20%Liquid
40°C100%< 40%> 50%Liquid

Reaction Pathway Visualization

G A Resacetophenone (Starting Material) B 5-Bromo-2,4-dihydroxyacetophenone (Target: CAS 60965-25-5) A->B Br2 / AcOH T = 15-20 °C (Optimal Kinetics) C 3,5-Dibromo-2,4-dihydroxyacetophenone (Over-brominated Byproduct) A->C Br2 / AcOH T > 25 °C (Thermal Overrun) D Unreacted Starting Material (Incomplete Conversion) A->D Br2 / AcOH T < 5 °C (Solvent Freezing)

Reaction pathway for resacetophenone bromination highlighting temperature-dependent products.

Standard Operating Procedure (SOP): Optimized Synthesis

Self-Validating Protocol: This procedure incorporates a bisulfite quench to halt kinetics and a recrystallization step that inherently purifies the product, ensuring that any trace dibromo impurities remain dissolved in the mother liquor.

Step 1: Preparation & Solvation In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer, dissolve 15.2 g (0.1 mol) of resacetophenone in 100 mL of glacial acetic acid.

Step 2: Temperature Equilibration (Critical) Submerge the flask in a temperature-controlled water bath. Adjust the bath until the internal temperature of the solution stabilizes at exactly 15°C.

Step 3: Controlled Electrophilic Addition Prepare a solution of 16.0 g (0.1 mol, 1.0 eq) of liquid bromine in 20 mL of glacial acetic acid. Transfer this to the dropping funnel. Add the bromine solution dropwise over 45 minutes. Monitor the internal thermometer continuously; adjust the addition rate to ensure the exothermic heat does not push the internal temperature above 20°C.

Step 4: Maturation Once the addition is complete, allow the mixture to stir for an additional 2 hours while strictly maintaining the 15°C - 20°C temperature window. Verify completion via TLC (Hexane:Ethyl Acetate, 7:3).

Step 5: Chemical Quenching Pour the mixture vigorously into 400 mL of ice-water containing 5 g of sodium bisulfite. Stir until the orange/red tint of excess bromine completely disappears, yielding a pale yellow precipitate.

Step 6: Isolation & Purification Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and dry. Recrystallize the crude solid from aqueous ethanol to afford pure 1-(5-bromo-2,4-dihydroxyphenyl)ethanone as light yellow crystals[1].

References

  • [3] Handbook of Hydroxyacetophenones: Preparation and Physical Properties | Source: ethernet.edu.et | 3

  • [1] Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents | Source: acs.org | 1

  • [2] Suppression by flavonoids of cyclooxygenase-2 promoter-dependent transcriptional activity in colon cancer cells: structure-activity relationship | Source: nih.gov | 2

  • [4] Bromophloroglucinols and their methyl ethers | Source: researchgate.net | 4

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 1-(5-bromo-2,4-dihydroxyphenyl)ethanone

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-(5-bromo-2,4-dihydroxyphenyl)ethanone. This guide is designed to provide in-depth, practical solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1-(5-bromo-2,4-dihydroxyphenyl)ethanone. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during your experiments. My approach is to not only offer protocols but to also explain the underlying chemical principles, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the most common initial questions regarding the solubility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

Question 1: Why is 1-(5-bromo-2,4-dihydroxyphenyl)ethanone poorly soluble in many common non-polar organic solvents?

Answer: The solubility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone is governed by its molecular structure, which possesses both polar and non-polar characteristics. The two hydroxyl (-OH) groups and the ketone (C=O) group are polar and capable of forming strong hydrogen bonds. These groups dominate the molecule's character, making it preferentially soluble in polar solvents that can also engage in hydrogen bonding. In contrast, non-polar solvents like hexane or toluene cannot effectively break the strong intermolecular hydrogen bonds between the molecules of the compound, leading to poor solubility.

Question 2: I'm observing my compound "oiling out" instead of dissolving in my chosen solvent. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when a compound melts but does not dissolve in the solvent at a given temperature, forming a separate liquid phase. This is common when the melting point of the solute is lower than the boiling point of the solvent and solubility is low. To address this, you can either increase the temperature to see if solubility improves at a higher temperature (if the compound is stable), or, more effectively, switch to a more appropriate solvent or a co-solvent system. A small addition of a polar co-solvent can often resolve this issue.

Question 3: Can I use pH modification to improve the solubility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone in aqueous or protic organic solvents?

Answer: Absolutely. The two hydroxyl groups on the phenyl ring are phenolic and therefore acidic. In the presence of a base, these protons can be removed to form a phenolate salt. This ionic form is significantly more polar and will exhibit greatly enhanced solubility in polar protic solvents like water, ethanol, and methanol. Even a small amount of a base like sodium hydroxide or a non-nucleophilic organic base can dramatically increase solubility. However, be mindful of the stability of your compound under basic conditions and the compatibility with your downstream application.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides a structured approach to systematically troubleshoot and solve solubility issues.

Initial Solvent Selection: A Data-Driven Approach

The first step in any experiment is choosing the right solvent. The following table summarizes the general solubility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone in common laboratory solvents.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High Excellent hydrogen bond acceptors, effectively solvating the hydroxyl and ketone groups.
Polar Protic Methanol, EthanolModerate to High Capable of hydrogen bonding, but may be less effective than polar aprotic solvents for highly crystalline solids.
Ethers Tetrahydrofuran (THF), DioxaneModerate The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than alcohols.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate Can interact via dipole-dipole interactions but are poor hydrogen bond donors/acceptors.
Aromatic Toluene, BenzeneLow Primarily non-polar, unable to effectively solvate the polar functional groups.
Alkanes Hexane, HeptaneVery Low/Insoluble Non-polar, cannot overcome the strong intermolecular forces of the solute.
Workflow for Systematic Solubility Enhancement

If you are facing solubility issues, follow this systematic workflow.

cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Poor Solubility B Step 1: Re-evaluate Solvent Choice (Consult Solubility Table) A->B Start Here C Step 2: Introduce a Polar Co-Solvent B->C If still insoluble F Successful Dissolution B->F If successful D Step 3: Gentle Heating C->D If precipitation occurs on cooling C->F If successful E Step 4: pH Modification (for protic systems) D->E If heat-labile or still insoluble D->F If successful E->F If compatible with reaction G Re-assess Experimental Conditions E->G If incompatible G->B Iterate

Caption: A systematic workflow for troubleshooting solubility issues.

Part 3: Experimental Protocols

Here are detailed protocols for common solubility enhancement techniques.

Protocol 1: Co-Solvent System for Improved Solubility

This protocol is ideal for situations where a single solvent provides inadequate solubility for a desired concentration.

Objective: To dissolve 1-(5-bromo-2,4-dihydroxyphenyl)ethanone using a co-solvent system for use in a subsequent reaction.

Materials:

  • 1-(5-bromo-2,4-dihydroxyphenyl)ethanone

  • Primary solvent (e.g., Dichloromethane)

  • Co-solvent (e.g., Dimethylformamide)

  • Glass vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone and add it to the reaction vessel.

  • Add the primary solvent (e.g., Dichloromethane) to the vessel. Start with a volume that would typically be used for the desired concentration.

  • Begin stirring the mixture at room temperature. You will likely observe a suspension or slurry.

  • Slowly add the co-solvent (e.g., Dimethylformamide) dropwise while continuously stirring.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Important: Note the final ratio of the primary solvent to the co-solvent. This ratio should be kept consistent in subsequent experiments for reproducibility. It is recommended to use the minimum amount of co-solvent necessary to achieve dissolution.

Protocol 2: pH-Mediated Dissolution in a Protic Solvent

This protocol is suitable for applications where an aqueous or alcoholic solution is required and the presence of a base is tolerated.

Objective: To prepare a stock solution of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone in methanol by pH adjustment.

Materials:

  • 1-(5-bromo-2,4-dihydroxyphenyl)ethanone

  • Methanol

  • 1 M Sodium hydroxide in methanol

  • Glass vial or volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired mass of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone to the flask.

  • Add the majority of the final desired volume of methanol (e.g., 9 mL for a final 10 mL solution).

  • Stir the suspension.

  • Carefully add the 1 M methanolic sodium hydroxide solution dropwise. The solid should begin to dissolve as the phenolate salt is formed.

  • Continue adding the base until all the solid has dissolved. A slight color change may be observed.

  • Once dissolved, add methanol to reach the final desired volume.

  • Caution: Ensure the basic conditions are compatible with your downstream assay or reaction. If necessary, the solution can be neutralized with an acid, but this may cause the compound to precipitate.

Part 4: Mechanistic Insights & Advanced Considerations

The Role of Hydrogen Bonding

The following diagram illustrates the key intermolecular interactions that dictate the solubility of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

cluster_0 Intermolecular Interactions A 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (Solid State) B Strong H-Bonding Network (Solute-Solute) A->B Dominant Interaction D Solvation: Breaking Solute-Solute Bonds & Forming Solute-Solvent Bonds B->D Disruption by Solvent C Polar Solvent (e.g., DMSO) C->D E Dissolved State D->E

Caption: The process of dissolution is a competition between solute-solute and solute-solvent interactions.

For successful dissolution, the energy gained by forming solute-solvent interactions must be sufficient to overcome the energy of the solute-solute and solvent-solvent interactions. Polar aprotic solvents like DMSO are particularly effective because they are excellent hydrogen bond acceptors and can effectively surround the solute molecules, breaking apart the crystal lattice.

References

  • PubChem Compound Summary for 1-(5-bromo-2,4-dihydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Solubility of Phenolic Compounds. Chemistry LibreTexts. [Link]

  • Co-solvents in Chemistry. Royal Society of Chemistry. [Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of 5-Bromo-2,4-dihydroxyacetophenone

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the degradation of 5-bromo-2,4-dihydroxyacetophenone (CAS: 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the degradation of 5-bromo-2,4-dihydroxyacetophenone (CAS: 60965-25-5). This bifunctional building block is critical in medicinal chemistry, but its unique structural features—an electron-rich resorcinol core and a photolabile carbon-bromine bond—require strict handling protocols to maintain chemical integrity.

Part 1: Troubleshooting & FAQs

Q1: Why did my 5-bromo-2,4-dihydroxyacetophenone powder turn from light yellow to dark brown during storage? A1: This discoloration is a classic hallmark of auto-oxidation. The compound contains a 2,4-dihydroxy (resorcinol) moiety, which makes the aromatic ring highly electron-rich. In the presence of ambient oxygen and trace moisture, these phenolic hydroxyls oxidize into reactive quinone intermediates[1]. These quinones subsequently undergo radical cross-linking and polymerization, forming dark-colored, high-molecular-weight degradants. This degradation pathway is drastically accelerated by trace transition metal impurities or alkaline conditions.

Q2: I observed a significant drop in purity (via HPLC) after leaving my stock solution on the benchtop. What happened? A2: You are observing photolytic degradation. Halogenated aromatic compounds, particularly those with a carbon-bromine (C-Br) bond, are highly sensitive to ultraviolet (UV) and high-energy visible light[2]. Exposure to ambient laboratory lighting provides sufficient photonic energy to induce homolytic cleavage of the C-Br bond (debromination)[3]. This cleavage generates highly reactive aryl and bromine radicals that rapidly react with the solvent or dissolved oxygen to form complex photooxidation products[4].

Q3: How does moisture affect the solid compound during long-term storage? A3: Phenolic compounds are inherently hygroscopic. When 5-bromo-2,4-dihydroxyacetophenone absorbs atmospheric moisture, it causes the crystalline powder to cake, which makes accurate analytical weighing nearly impossible. More critically, localized moisture creates aqueous micro-environments on the crystal surface that drastically lower the activation energy required for the auto-oxidation of the phenolic groups[1].

Part 2: Mechanistic Pathways of Degradation

Understanding the causality behind degradation is the first step in preventing it. The diagram below illustrates the dual vulnerabilities of 5-bromo-2,4-dihydroxyacetophenone: photolysis of the halogen bond and oxidation of the phenolic core.

Degradation A 5-Bromo-2,4-dihydroxyacetophenone (Stable State) B UV Light Exposure (Photolysis) A->B hν (< 400 nm) D Oxygen / High pH (Oxidation) A->D O2 / OH- / H2O C Aryl Radical Formation (Debromination) B->C C-Br Cleavage F Polymeric Degradants (Loss of Purity) C->F Radical Cross-linking E Quinone Intermediates (Discoloration) D->E Phenol Oxidation E->F Polymerization

Mechanistic pathways of 5-bromo-2,4-dihydroxyacetophenone degradation via photolysis and oxidation.

Part 3: Quantitative Stability Metrics

To optimize your inventory management, refer to the following stability matrix. These metrics highlight how environmental variables directly impact the shelf life of the compound.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
2-8°C (Refrigerated) Argon / N₂ Dark (Amber Vial) > 24 Months None (Optimal Condition)
20-25°C (Ambient)AirDark6 - 12 MonthsSlow Oxidation (Quinone formation)
20-25°C (Ambient)AirDirect UV/Sunlight< 1 WeekPhotolysis (Debromination)[5]
2-8°C (Refrigerated)Air (High Humidity)Dark1 - 3 MonthsMoisture-induced caking & Oxidation

Part 4: Self-Validating Experimental Protocols

Do not rely on assumptions when handling sensitive building blocks. The following protocols are designed as "self-validating systems," meaning each step contains an observable check to confirm the physical chemistry principles are being successfully applied.

Protocol A: Anaerobic Aliquoting and Long-Term Storage

Objective: Prevent auto-oxidation and photolysis during bulk storage.

  • Preparation: Transfer the bulk container of 5-bromo-2,4-dihydroxyacetophenone to a glove box or use a Schlenk line to maintain a dry, inert atmosphere (Nitrogen or Argon).

    • Causality: Displacing oxygen prevents the auto-oxidation of the electron-rich 2,4-dihydroxy aromatic system.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV wavelengths responsible for the homolytic cleavage of the C-Br bond.

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon for 30 seconds. Cap tightly with PTFE-lined septa.

  • Storage: Store the vials in a desiccator kept at 2-8°C[2].

  • Self-Validation Check: Include a cobalt-chloride humidity indicator card inside the desiccator. Validation: If the card remains blue, the micro-environment is dry. If it turns pink, the desiccant is saturated, moisture has breached the system, and the storage condition is invalid.

Protocol B: Pre-Use Equilibration and Solution Preparation

Objective: Prevent condensation-induced degradation when transferring from cold storage to the benchtop.

  • Equilibration: Remove the required aliquot from the 2-8°C desiccator. Do not open the vial immediately. Allow the sealed vial to sit on the benchtop for 30-60 minutes.

  • Self-Validation Check: Inspect the exterior of the vial visually. Validation: If condensation is visible on the outside of the glass, the internal temperature has not yet reached ambient room temperature. Opening it prematurely will cause atmospheric moisture to condense directly onto the hygroscopic powder. Wait until the vial is completely dry to the touch.

  • Dissolution: Dissolve the powder in a degassed solvent (e.g., anhydrous DMSO, DMF, or ethanol). Avoid alkaline buffers during initial stock preparation.

    • Causality: High pH deprotonates the phenolic hydroxyls, exponentially increasing their electron density and susceptibility to rapid oxidation.

StorageWorkflow N1 Receipt & Inspection N2 Inert Gas Purging (Ar/N2) N1->N2 Verify Purity N3 Amber Vial Packaging N2->N3 Block O2 N4 Desiccated Storage (2-8°C) N3->N4 Block UV N5 Pre-Use Equilibration N4->N5 Prevent Moisture

Self-validating workflow for the optimal storage and handling of halogenated resorcinol derivatives.

References

  • Spectral Analysis of Catalytic Oxidation and Degradation of Bromophenol Blue at Low pH with Potassium Dichromate. SciSpace. Available at:[Link]

  • Photolysis of bromophenol blue in aqueous solution under UV-irradiation: optimization of the parameters influencing the kinetics. Desalination and Water Treatment. Available at:[Link]

  • Quantum Chemical Investigation on the Mechanism and Kinetics of PBDE Photooxidation by ·OH. Environmental Science & Technology - ACS Publications. Available at:[Link]

Sources

Optimization

Purification techniques for crude 1-(5-bromo-2,4-dihydroxyphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized phenolic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of highly functionalized phenolic compounds. The purification of crude 1-(5-bromo-2,4-dihydroxyphenyl)ethanone—also known as 5-bromo-2,4-dihydroxyacetophenone—presents a unique set of chromatographic and thermodynamic challenges.

This compound is a critical intermediate in the synthesis of anti-infective agents and bioactive natural product analogues [1]. However, the highly activating nature of the resorcinol core makes its synthesis prone to over-bromination and oxidative degradation [2]. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can build a self-validating purification system.

Section 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains significant amounts of the 3,5-dibromo impurity. How do I separate it from the target mono-brominated product? A1: Over-bromination is the most common issue encountered during the synthesis of this compound due to the highly activating nature of the two hydroxyl groups on the aromatic ring [2].

  • The Causality: The introduction of a second bulky, electron-withdrawing bromine atom significantly decreases the overall polarity of the molecule and disrupts intermolecular hydrogen bonding.

  • The Solution: Because the 3,5-dibromo impurity is substantially more non-polar than the target mono-bromo product, it can be easily separated using silica gel flash column chromatography with a non-polar solvent gradient (e.g., Hexanes/Ethyl Acetate 8:2). The dibromo impurity will elute first. If you prefer recrystallization, the dibromo compound has a lower solubility in polar solvents like aqueous ethanol, allowing for fractional crystallization.

Q2: The isolated product exhibits a dark red or brown coloration instead of the expected light yellow solid. What causes this, and how can it be reversed? A2: Pure 1-(5-bromo-2,4-dihydroxyphenyl)ethanone should precipitate as a light yellow solid [1]. Resorcinol derivatives are highly susceptible to air oxidation, especially under alkaline workup conditions or in the presence of trace transition metals (e.g., iron or copper catalysts).

  • The Causality: Oxidation leads to the formation of highly conjugated, quinone-like polymeric species. Even trace amounts of these polymers are intensely colored and can co-crystallize with your product.

  • The Solution: Treat the crude solution with 5% w/w activated carbon (Norit) during the hot dissolution step of your recrystallization, followed by hot gravity filtration. To prevent re-oxidation, perform aqueous workups with a mild reducing agent like sodium dithionite ( Na2​S2​O4​ ) to reduce the quinones back to the target phenol.

Q3: I am experiencing low recovery yields during recrystallization from pure ethanol. Why is the product not precipitating? A3: 1-(5-bromo-2,4-dihydroxyphenyl)ethanone has high solubility in pure, boiling ethanol, but it also retains significant solubility at room temperature.

  • The Causality: The thermodynamic balance of the hydrophobic aromatic ring/bromine atom and the hydrophilic hydroxyl/ketone groups makes the molecule too soluble in pure low-molecular-weight alcohols.

  • The Solution: Implement a "cloud-point" mixed-solvent system. Dissolve the crude in a minimum amount of hot ethanol, then add hot water dropwise until the solution reaches its saturation point (becomes slightly cloudy). This forces the compound out of solution as it cools, drastically improving recovery yields.

Q4: How can I ensure my TLC analysis is accurately reflecting the purity of my fractions without "streaking"? A4: Phenolic compounds are notorious for poor resolution on standard silica gel plates.

  • The Causality: The acidic phenolic hydroxyl groups partially ionize on the slightly acidic silica gel surface. This creates multiple retention states for a single compound, leading to continuous "streaking" across the plate.

  • The Solution: Add 1-2% formic acid or acetic acid to your mobile phase (e.g., Hexane:EtOAc:Formic Acid 70:28:2). The acid suppresses the ionization of the phenols, ensuring sharp, self-validating spots that accurately reflect the purity of the mixture.

Section 2: Impurity Profiling & Quantitative Data

To successfully purify the crude mixture, you must understand the physicochemical properties of the target compound relative to its common impurities. Use the following data to guide your chromatographic and crystallization strategies.

CompoundStructural FeatureRelative PolarityTLC Rf (Hexane:EtOAc 7:3 + 1% FA)Aqueous EtOH Solubility
2,4-Dihydroxyacetophenone Starting MaterialHigh0.25Very High
1-(5-bromo-2,4-dihydroxyphenyl)ethanone Target ProductMedium0.45Moderate
1-(3-bromo-2,4-dihydroxyphenyl)ethanone Minor IsomerMedium0.42Moderate
1-(3,5-dibromo-2,4-dihydroxyphenyl)ethanone Over-brominated ImpurityLow0.70Low

Section 3: Standardized Experimental Protocols

Protocol A: Cloud-Point Recrystallization (For Purity >85%)

This protocol is ideal when the crude mixture is primarily the target compound and unreacted starting material.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid is completely dissolved.

  • Decolorization: If the solution is dark brown, add 5% w/w activated carbon. Boil gently for 5 minutes, then perform a hot gravity filtration through a heated funnel and a pad of Celite to remove the carbon and trapped oxidized polymers.

  • Cloud-Point Induction: Return the clear filtrate to a gentle boil. Slowly add hot deionized water dropwise until the solution becomes persistently cloudy (the cloud point). Add 1-2 drops of hot ethanol to just clear the solution.

  • Controlled Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Self-Validation Check: Slow cooling promotes the growth of large, structurally perfect crystals that naturally exclude impurities from their lattice.

  • Harvesting: Once at room temperature, chill the flask in an ice bath (4°C) for 1 hour. Filter the light yellow crystals via vacuum filtration and wash with ice-cold 10% aqueous ethanol to remove any residual mother liquor.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

Use this protocol if TLC indicates significant over-bromination or a complex mixture of isomers.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum amount of acetone. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the poor solubility of the crude in non-polar eluents from ruining the chromatographic band shape.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexanes as the slurry solvent. Load the dry powder evenly onto the top of the bed.

  • Elution Gradient:

    • Begin elution with 100% Hexanes (2 column volumes) to flush out highly non-polar byproducts.

    • Gradually increase polarity to Hexanes:Ethyl Acetate (9:1, then 8:2). The 3,5-dibromo impurity will elute in these fractions.

    • Switch to Hexanes:Ethyl Acetate (7:3) containing 1% Formic Acid. The target 1-(5-bromo-2,4-dihydroxyphenyl)ethanone will elute here.

  • Fraction Analysis: Monitor fractions by TLC. Pool fractions containing the pure target compound (Rf ~0.45) and concentrate under reduced pressure to yield the pure product.

Section 4: Visualizations

PurificationWorkflow Crude Crude 1-(5-bromo-2,4- dihydroxyphenyl)ethanone TLC TLC / HPLC Purity Analysis Crude->TLC Decision Purity > 85%? (Mainly SM & Target) TLC->Decision Recryst Protocol A: Cloud-Point Recrystallization Decision->Recryst Yes Column Protocol B: Flash Column Chromatography Decision->Column No (Complex mixture) Pure Pure Target Product (>98% Purity) Recryst->Pure Soluble impurities removed Column->Pure Non-polar impurities removed

Decision tree for selecting the optimal purification strategy based on crude purity.

ReactionPathway SM 2,4-Dihydroxyacetophenone (Starting Material) Target 5-Bromo-2,4-dihydroxyacetophenone (Target Product) SM->Target Br2, AcOH (Major) Isomer 3-Bromo-2,4-dihydroxyacetophenone (Minor Isomer) SM->Isomer Steric Hindrance (Minor) Dibromo 3,5-Dibromo-2,4-dihydroxyacetophenone (Over-brominated) Target->Dibromo Excess Br2 Isomer->Dibromo Excess Br2

Reaction pathways illustrating the formation of the target product and common impurities.

References

  • Title: Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au (2025) URL: [Link][1]

  • Title: Ultrasounds-assisted synthesis of highly functionalized acetophenone derivatives in heterogeneous catalysis Source: Revue Roumaine de Chimie (2009) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2,4-dihydroxyacetophenone

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the halogenation of highly activated aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dealing with the halogenation of highly activated aromatic systems.

The synthesis of 5-bromo-2,4-dihydroxyacetophenone (5-bromo-resacetophenone) is a critical intermediate step in the development of flavonoids, coumarins, and anti-infective agents[1]. However, the highly electron-rich nature of the resorcinol moiety makes this reaction prone to over-bromination and regioselectivity issues. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you eliminate side reactions and maximize your yield.

Mechanistic Pathways & Pitfalls

Understanding the competing reaction pathways is the first step in troubleshooting. The two hydroxyl groups on 2,4-dihydroxyacetophenone strongly activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Because the ring is so nucleophilic, side reactions—such as over-bromination to the 3,5-dibromo derivative or failed side-chain bromination—are extremely common[2][3].

G SM 2,4-Dihydroxyacetophenone EAS Electrophilic Aromatic Substitution (Dark, 0-5°C, Polar Solvent) SM->EAS Br2/AcOH or NBS Radical Radical Conditions (Light/Heat, Non-polar) SM->Radical NBS + AIBN/Light Product 5-Bromo Isomer (Target Product) EAS->Product Strict 1.0 eq Side1 3,5-Dibromo Isomer (Over-bromination) EAS->Side1 Excess Reagent Side2 3-Bromo Isomer (Sterically Hindered) EAS->Side2 Kinetic Shift Side3 Nuclear Bromination Mixtures (α-Bromination Fails) Radical->Side3 Ring highly activated

Reaction pathways for 2,4-dihydroxyacetophenone bromination and side product formation.

Troubleshooting FAQs

Q1: Why am I observing 3,5-dibromo-2,4-dihydroxyacetophenone instead of the desired monobrominated product? A: The resorcinol moiety is highly activated toward EAS due to the strong electron-donating effects of the hydroxyl groups at positions 2 and 4. Even after the first bromination at the 5-position (which is mildly deactivating), the ring remains sufficiently electron-rich to undergo a rapid second bromination at the 3-position[2]. Causality & Solution: Over-bromination occurs when the local concentration of the brominating agent is too high or if the stoichiometry exceeds 1.0 equivalent. To suppress this, use strict stoichiometric control (0.98 equivalents of Br₂ or NBS). Implement dropwise addition over 1–2 hours using a syringe pump to maintain a low steady-state concentration of the electrophile, and keep the reaction strictly between 0°C and 5°C.

Q2: I am trying to perform side-chain (α-methyl) bromination, but I only get nuclear bromination. How can I control this? A: The aromatic ring of 2,4-dihydroxyacetophenone is so electron-rich that EAS outcompetes free-radical substitution at the α-methyl group, even under standard radical conditions (e.g., NBS with AIBN or UV light)[4]. Attempts to directly α-brominate the unprotected molecule typically result in inseparable mixtures of aromatic bromination products[3]. Causality & Solution: To achieve side-chain bromination, you must first deactivate the aromatic ring. Protect the hydroxyl groups via acetylation to form 2,4-diacetoxyacetophenone. The electron-withdrawing acetyl groups reduce the nucleophilicity of the ring, allowing radical bromination at the α-position to proceed successfully[5].

Q3: Should I use elemental Bromine (Br₂) or N-Bromosuccinimide (NBS) for the synthesis of the 5-bromo isomer? A: Both reagents are effective, but they serve different operational needs:

  • Br₂ in Acetic Acid: A classical, highly efficient method. Acetic acid acts as a polar protic solvent that stabilizes the Wheland intermediate during EAS, providing excellent yields of the 5-bromo isomer at 20°C or lower[6]. However, Br₂ is highly corrosive and prone to causing over-bromination if added too quickly.

  • NBS in DMF or Acetonitrile: NBS is a milder, solid reagent that is easier to handle. In polar aprotic solvents like DMF, NBS provides a controlled, slow release of Br⁺, which enhances regioselectivity and minimizes the formation of the 3,5-dibromo byproduct[1].

Q4: How can I separate the 5-bromo isomer from the 3-bromo regioisomer and unreacted starting material? A: The 5-bromo isomer is the thermodynamically and kinetically favored product due to less steric hindrance compared to the 3-position (which is flanked by two hydroxyl groups). Causality & Solution: 5-bromo-2,4-dihydroxyacetophenone has a significantly different solubility profile compared to the unreacted species. Recrystallization from aqueous ethanol (e.g., 70% ethanol) is a self-validating purification step[6]. The 5-bromo product crystallizes readily upon cooling, while the more polar unreacted starting material and succinimide byproducts remain dissolved in the mother liquor.

Quantitative Reaction Parameters

The following table summarizes the expected outcomes based on different bromination conditions. Use this data to benchmark your experimental design.

Brominating AgentSolvent SystemTemp (°C)Major ProductSide Reactions ObservedRef.
Br₂ (1.0 equiv) Acetic Acid0–20°C5-Bromo isomer (High Yield)Trace 3,5-dibromo (if added fast)[6]
NBS (1.0 equiv) DMF or MeCN0–25°C5-Bromo isomer (High Yield)Minimal[1]
Br₂ (>2.0 equiv) Acetic Acid / EtOH30–70°C3,5-Dibromo isomerComplete over-bromination[2]
NBS + AIBN THF / CCl₄RefluxNuclear Brominated MixturesFails to yield α-bromo product[3][4]

Validated Experimental Protocol

Selective Monobromination using NBS in DMF This protocol utilizes NBS to ensure a controlled release of the electrophile, preventing the over-bromination commonly seen with liquid bromine[1].

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Dissolve 2,4-dihydroxyacetophenone (1.0 equiv, e.g., 10.0 mmol, 1.52 g) in anhydrous DMF (20 mL) to create a 0.5 M solution.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

Step 2: Reagent Addition (Critical Step)

  • In a separate vial, dissolve N-Bromosuccinimide (NBS, 0.98 equiv, 9.8 mmol, 1.74 g) in a minimal amount of anhydrous DMF (approx. 10 mL). Note: Using 0.98 equivalents ensures the starting material acts as the limiting reagent, mathematically preventing complete over-bromination.

  • Transfer the NBS solution to the addition funnel.

  • Add the NBS solution dropwise to the reaction flask over a period of 60 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 5°C.

Step 3: Reaction Monitoring

  • After the addition is complete, stir the mixture at 0–5°C for an additional 1 hour.

  • Monitor the reaction progress via UHPLC-PDA or TLC (Eluent: Hexanes/Ethyl Acetate 7:3)[1]. The reaction is complete when the starting material spot is consumed and a single major product spot appears.

Step 4: Work-up and Isolation

  • Pour the cold reaction mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring.

  • A light yellow precipitate will form immediately. Continue stirring for 15 minutes to ensure complete precipitation.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold water (3 × 50 mL) to remove residual DMF and the water-soluble succinimide byproduct.

Step 5: Purification (Self-Validating Step)

  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize the product using 70% aqueous ethanol[6]. Heat the solvent to near boiling, dissolve the solid, and allow it to cool slowly to room temperature, then transfer to an ice bath.

  • Filter the purified crystals and dry under high vacuum to afford 5-bromo-2,4-dihydroxyacetophenone as a light yellow solid.

References

  • Source: PubMed (National Institutes of Health)
  • Title: HIBAO as an Analytical Reagent for Cu(II)
  • Title: Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination Source: Chemistry & Biology Interface URL
  • Source: PMC (National Institutes of Health)
  • Title: Development of a Scalable Synthetic Process for Selective Bromination of 4-Methyl-3,7-Substituted Coumarins Source: ACS Publications URL
  • Title: Synthesis of the Proposed Structure of Damaurone D and Evaluation of Its Anti-inflammatory Activity Source: J-Stage URL

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 1-(5-bromo-2,4-dihydroxyphenyl)ethanone Analysis

Welcome to the technical support center for the HPLC analysis of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we synthesize our extensive field experience with established scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up an HPLC method for 1-(5-bromo-2,4-dihydroxyphenyl)ethanone.

Q1: What are the key physicochemical properties of 1-(5-bromo-2,4-dihydroxyphenyl)ethanone to consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of a successful HPLC method. For 1-(5-bromo-2,4-dihydroxyphenyl)ethanone, the following are critical:

  • Structure and Functional Groups: The molecule possesses a substituted acetophenone structure with two hydroxyl (-OH) groups and a bromine (-Br) atom. The hydroxyl groups, being phenolic, are weakly acidic.

  • Molecular Formula: C₈H₇BrO₃[1]

  • Molecular Weight: 231.04 g/mol [1]

  • Solubility: As a phenolic compound, it is expected to have moderate polarity. It should be soluble in common reversed-phase HPLC organic solvents like methanol and acetonitrile[3][4]. Its solubility in aqueous solutions will be pH-dependent, increasing at higher pH as the phenolic groups deprotonate.

Q2: What is a good starting point for column selection?

A2: For a polar compound like 1-(5-bromo-2,4-dihydroxyphenyl)ethanone, a reversed-phase C18 column is the most common and effective choice[5]. Look for a column with high-purity silica and end-capping to minimize interactions with residual silanols, which can cause peak tailing with phenolic compounds. A standard dimension such as 4.6 mm x 150 mm with 3.5 or 5 µm particles is a good starting point for method development.

Q3: How should I prepare the mobile phase?

A3: A gradient elution using a mixture of acidified water and an organic solvent is recommended to achieve good separation and reasonable run times.

  • Aqueous Phase (Solvent A): Deionized water with a small amount of acid. 0.1% formic acid or 0.1% phosphoric acid are common choices. The acidic pH (around 2.5-3.5) will ensure the phenolic hydroxyl groups are fully protonated, leading to better retention and sharper peaks in reversed-phase chromatography.[6]

  • Organic Phase (Solvent B): Acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.

  • Initial Gradient: A good starting point would be a linear gradient from a low percentage of organic solvent (e.g., 10-20% B) to a high percentage (e.g., 80-90% B) over 15-20 minutes.

Q4: What detection wavelength should I use?

A4: Phenolic compounds like acetophenones typically exhibit strong UV absorbance. Based on the UV spectrum of the parent compound, 2',4'-dihydroxyacetophenone, a detection wavelength in the range of 270-280 nm should provide good sensitivity. For method development, using a photodiode array (PDA) detector is highly recommended to assess peak purity and determine the optimal detection wavelength.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your analysis.

Issue 1: Peak Tailing

Why is my peak for 1-(5-bromo-2,4-dihydroxyphenyl)ethanone tailing?

Peak tailing is a common issue for polar and acidic compounds like phenols. It is often caused by secondary interactions between the analyte and the stationary phase.

Solutions:

  • Adjust Mobile Phase pH:

    • Explanation: The primary cause of tailing for phenolic compounds is often the interaction between the ionized form of the hydroxyl groups and active sites (residual silanols) on the silica-based stationary phase. By lowering the pH of the mobile phase to at least two pH units below the pKa of the analyte, you can ensure that the phenolic hydroxyls are fully protonated (non-ionized).[6][7]

    • Action: Add 0.1% formic acid or phosphoric acid to your aqueous mobile phase to maintain a pH between 2.5 and 3.5.

  • Use an End-Capped Column:

    • Explanation: "End-capping" is a process where the free silanol groups on the silica surface are chemically bonded with a small, less-reactive compound. This reduces the number of active sites available for secondary interactions.

    • Action: Ensure you are using a high-quality, end-capped C18 column. If your current column is old, it may be time for a replacement.

  • Add a Competing Base (Use with Caution):

    • Explanation: In some cases, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Action: Add a very low concentration of TEA (e.g., 0.05-0.1%) to your mobile phase. Be aware that TEA can be difficult to remove from the column and may affect its performance for other analyses.

  • Lower the Sample Concentration:

    • Explanation: Injecting too much sample can lead to column overload, which can manifest as peak tailing or fronting.

    • Action: Dilute your sample and inject a smaller volume.

Issue 2: Poor Resolution

How can I improve the separation between my analyte and other peaks (impurities or excipients)?

Poor resolution can be addressed by modifying the mobile phase composition and gradient profile.

Solutions:

  • Optimize the Gradient:

    • Explanation: A steeper gradient will decrease run time but may also reduce resolution. A shallower gradient provides more time for the components to interact with the stationary phase, often leading to better separation.

    • Action: Decrease the rate of change of the organic solvent in your gradient. For example, if you are running a gradient from 10% to 90% B in 10 minutes, try extending it to 20 minutes. You can also introduce isocratic holds at certain points in the gradient to improve the separation of closely eluting peaks.

  • Change the Organic Solvent:

    • Explanation: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are not achieving the desired separation with acetonitrile, switching to methanol (or vice versa) can alter the elution order and improve resolution.

    • Action: Prepare a mobile phase with methanol as the organic component and run your sample under the same gradient conditions.

  • Adjust the Mobile Phase pH:

    • Explanation: Small changes in pH can affect the ionization state of your analyte and any acidic or basic impurities, which in turn can alter their retention times and improve separation.

    • Action: If you are using formic acid (pH ~2.8), try switching to phosphoric acid to achieve a slightly different pH.

Issue 3: Irreproducible Retention Times

Why are the retention times of my analyte shifting between injections?

Shifting retention times are often indicative of an unstable HPLC system or an improperly prepared mobile phase.

Solutions:

  • Ensure Proper Column Equilibration:

    • Explanation: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.

    • Action: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.

  • Buffer the Mobile Phase:

    • Explanation: If the pH of your mobile phase is not well-controlled, small variations can lead to significant changes in the retention of ionizable compounds.

    • Action: Use a buffer in your aqueous mobile phase instead of just an acid. A phosphate buffer at a low pH (e.g., pH 3) can provide more stable pH control.

  • Check for Leaks and Pump Issues:

    • Explanation: Leaks in the system or problems with the pump can lead to inconsistent mobile phase composition and flow rates, resulting in retention time variability.

    • Action: Perform a system leak test and check the pump pressure for any unusual fluctuations.

Data Presentation

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmGood retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterEnsures analyte is in a single, protonated form.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
Gradient 10-90% B over 20 minutesA good starting point for method development.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility.
Detection 275 nm (or use PDA)Strong absorbance for phenolic acetophenones.
Injection Vol. 5-10 µLAvoids column overload.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh a suitable amount of the 1-(5-bromo-2,4-dihydroxyphenyl)ethanone standard or sample.

  • Dissolve the material in a small amount of the organic mobile phase (e.g., acetonitrile or methanol).

  • Dilute to the final desired concentration with the initial mobile phase composition (e.g., 90% A: 10% B). This ensures compatibility with the starting conditions and prevents peak distortion.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could damage the column.

Protocol 2: HPLC System Setup and Run
  • Prepare the mobile phases as described in Table 1. Ensure all solvents are HPLC grade and have been properly degassed.

  • Purge the HPLC pumps to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A: 10% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

  • Set up the gradient profile and detection wavelength as per the method parameters.

  • Inject a blank (initial mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • At the end of each run, include a high-organic wash step (e.g., 95% B for 5 minutes) to elute any strongly retained compounds, followed by a re-equilibration step at the initial conditions.

Visualization

Troubleshooting_Workflow Problem Identify Chromatographic Problem Tailing Peak Tailing Problem->Tailing Resolution Poor Resolution Problem->Resolution Retention Irreproducible Retention Times Problem->Retention Tailing_Sol1 Adjust Mobile Phase pH (Lower pH to 2.5-3.5) Tailing->Tailing_Sol1 Tailing_Sol2 Use End-Capped Column Tailing->Tailing_Sol2 Tailing_Sol3 Lower Sample Concentration Tailing->Tailing_Sol3 Res_Sol1 Optimize Gradient (Shallower Gradient) Resolution->Res_Sol1 Res_Sol2 Change Organic Solvent (Acetonitrile <-> Methanol) Resolution->Res_Sol2 Res_Sol3 Adjust Mobile Phase pH Resolution->Res_Sol3 Ret_Sol1 Ensure Proper Column Equilibration (>=10 column volumes) Retention->Ret_Sol1 Ret_Sol2 Buffer the Mobile Phase Retention->Ret_Sol2 Ret_Sol3 Check for System Leaks/Pump Issues Retention->Ret_Sol3

Caption: Troubleshooting workflow for HPLC analysis.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Analusis. (n.d.). Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. EDP Sciences. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]

  • The Lab Depot. (2025, February 19). HPLC Solvents 101: Exploring Their Role in Chemical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-(5-bromo-2,4-dihydroxyphenyl)ethanone vs 2,4-dihydroxyacetophenone reactivity

Comparative Reactivity Guide: 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone vs. 2,4-Dihydroxyacetophenone Executive Summary & Structural Overview 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone vs. 2,4-Dihydroxyacetophenone

Executive Summary & Structural Overview

1-(5-Bromo-2,4-dihydroxyphenyl)ethanone (commonly known as 5-bromo-2,4-dihydroxyacetophenone) and its non-halogenated precursor, 2,4-dihydroxyacetophenone (resacetophenone), are critical building blocks in medicinal chemistry, materials science, and transition-metal coordination. While resacetophenone is highly activated toward electrophilic aromatic substitution (EAS), the introduction of a bromine atom at the C5 position fundamentally shifts the molecule's electronic landscape. This single halogenation event alters the compound's pKa, nucleophilicity, and orthogonal reactivity profile, transforming it from a simple nucleophilic aromatic ring into a versatile scaffold for cross-coupling and advanced functionalization.

Mechanistic Reactivity Profile

2,4-Dihydroxyacetophenone (Resacetophenone): The aromatic ring of resacetophenone is strongly activated by two hydroxyl groups at the C2 and C4 positions. These groups exert a powerful +M (mesomeric) effect, directing incoming electrophiles to the ortho and para positions. Because the C3 position is sterically hindered (flanked by two hydroxyls) and the C1 position is occupied by the electron-withdrawing acetyl group, the C5 position emerges as the kinetically and thermodynamically favored site for EAS. This makes resacetophenone highly susceptible to halogenation, nitration, and Friedel-Crafts alkylation without the need for harsh conditions [1]. Furthermore, its unhindered structure makes it an excellent substrate for studying enzymatic cleavage, such as in 2,4′-dihydroxyacetophenone dioxygenase (DAD) models [2].

1-(5-Bromo-2,4-dihydroxyphenyl)ethanone: Upon bromination at C5, the reactivity profile changes drastically. The bromine atom introduces a -I (inductive) effect, which slightly withdraws electron density from the ring. This stabilizes the conjugate base of the adjacent C4-OH, lowering its pKa and making it more acidic. This subtle electronic shift alters its behavior in base-catalyzed O-alkylation, often requiring milder bases to prevent unwanted phenoxide precipitation. Crucially, the newly formed C-Br bond provides a highly specific synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)—a pathway completely absent in the parent resacetophenone [1].

Experimental Workflows & Methodologies

Protocol 1: Regioselective Synthesis of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone

Objective: Achieve mono-bromination at the C5 position without over-bromination or side-chain α-bromination. Causality & Choice of Reagents: Using N-bromosuccinimide (NBS) with catalytic H 2​ SO 4​ in ethanol ensures a controlled release of the active brominating species. This avoids the harsh oxidizing conditions of elemental bromine (Br 2​ ), which often leads to di-bromination or oxidative degradation of the electron-rich phenol [3].

Step-by-Step Methodology:

  • Initiation: Dissolve 2,4-dihydroxyacetophenone (1.0 equiv) in absolute ethanol to achieve a 0.1 M concentration. Causality: Ethanol acts as a polar protic solvent that stabilizes the transition state of the EAS while maintaining the solubility of both the starting material and the NBS.

  • Catalysis: Add concentrated H 2​ SO 4​ (1.0 equiv) dropwise at room temperature and stir for 5 minutes. Causality: The acid protonates the carbonyl oxygen of NBS, significantly increasing the electrophilicity of the bromine atom.

  • Halogenation: Slowly add NBS (1.0 equiv) in portions to prevent exothermic spikes. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The formation of a new, less polar spot indicates the successful addition of the lipophilic bromine atom. The reaction is complete when the starting material spot disappears.

  • Quenching & Isolation: Quench the mixture with cold distilled water to precipitate the product. Filter the precipitate under a vacuum and recrystallize from hot ethanol to yield a light yellow solid.

  • System Verification: Confirm regiochemistry via 1 H NMR (DMSO- d6​ , 600 MHz). The disappearance of the C5 aromatic proton and the presence of two distinct singlets for the C3 and C6 protons (δ 8.01 and δ 6.47 ppm) definitively confirm exclusive C5 substitution [1].

Protocol 2: Base-Catalyzed Aldol Condensation (Chalcone Synthesis)

Objective: Synthesize functionalized chalcones using the halogenated acetophenone. Causality & Choice of Reagents: When using the 5-bromo derivative, the choice of base is critical. While aqueous NaOH is sufficient for resacetophenone, the increased acidity of the C4-OH in the 5-bromo derivative can lead to rapid phenoxide formation, which may precipitate the sodium salt and halt the reaction. Using a milder base (like KOH in methanol) ensures the enolate of the acetyl group forms efficiently without sequestering the starting material.

Step-by-Step Methodology:

  • Enolization: Dissolve 1-(5-bromo-2,4-dihydroxyphenyl)ethanone (1.0 equiv) and a substituted benzaldehyde (1.1 equiv) in methanol.

  • Condensation: Add 40% aqueous KOH dropwise at 0 °C. Causality: Cooling prevents the Cannizzaro reaction of the aldehyde and minimizes retro-aldol pathways.

  • Propagation: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor via TLC for the appearance of a highly conjugated, UV-active product spot.

  • Isolation: Pour the mixture into ice water and acidify with 1M HCl to pH 3. Causality: Acidification is required to protonate the phenoxide intermediate, driving the precipitation of the neutral chalcone product. Filter and wash with cold water.

Quantitative Data Comparison

The following table summarizes the divergent physical and chemical properties of the two scaffolds, highlighting how a single halogenation event dictates downstream utility.

Property / Metric2,4-Dihydroxyacetophenone1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
Molecular Weight 152.15 g/mol 231.04 g/mol
C5 Substitution Hydrogen (Highly active site for EAS)Bromine (Deactivated to further EAS)
Primary Reactivity Modes Electrophilic Aromatic Substitution (EAS)Cross-Coupling (Pd-catalyzed), Condensation
C4-OH Acidity (Relative) Standard phenolic pKa (~7.5 - 8.0)More acidic due to -I effect of ortho-Br
1 H NMR (Aromatic Region) Doublets/multiplets for C3, C5, C6Two distinct singlets (C3, C6)
Downstream Applications Flavonoids, Dioxygenase enzyme modelsAnti-infectives, Metal-coordination ligands

Reaction Pathways Visualization

The following diagram illustrates the divergent reactivity pathways of 2,4-dihydroxyacetophenone and its 5-bromo derivative.

Reactivity A 2,4-Dihydroxyacetophenone (Highly Activated Ring) B Electrophilic Aromatic Substitution (e.g., Bromination at C5) A->B NBS, H2SO4 C Aldol Condensation (Chalcone Synthesis) A->C Base, Aldehyde D 5-Bromo-2,4-dihydroxyacetophenone (Halogenated Scaffold) B->D High Regioselectivity D->C Modified pKa/Sterics E Pd-Catalyzed Cross-Coupling (Suzuki/Heck at C5) D->E C-Br Activation F Complexation (Thiosemicarbazone Ligands) D->F Condensation

Workflow contrasting 2,4-dihydroxyacetophenone and its 5-bromo derivative reactivity.

References

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents ACS Bio & Med Chem Au (via PubMed Central) URL:[Link]

  • Probing the Mechanism for 2,4′-Dihydroxyacetophenone Dioxygenase Using Biomimetic Iron Complexes Inorganic Chemistry (ACS Publications) URL:[Link]

  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination Chemistry & Biology Interface URL: [Link]

Comparative

Sourcing and Validating CAS 60965-25-5: A Comparative Guide to In-House Synthesis vs. Commercial Standards via High-Resolution Mass Spectrometry

Executive Context: The Analytical Challenge of CAS 60965-25-5 For drug development professionals, 5-Bromo-2,4-dihydroxyacetophenone (CAS 60965-25-5) is a critical molecular building block. It serves as a primary intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Analytical Challenge of CAS 60965-25-5

For drug development professionals, 5-Bromo-2,4-dihydroxyacetophenone (CAS 60965-25-5) is a critical molecular building block. It serves as a primary intermediate in the synthesis of highly selective anti-infective analogues, such as those inspired by Knema oblongifolia extracts, which are designed to inhibit intracellular bacterial growth[1].

While the chemical structure appears simple, obtaining pharmaceutical-grade purity is a significant analytical challenge. Researchers must frequently decide between scaling an in-house synthesis or procuring a validated commercial standard. This guide objectively compares the impurity profiles of in-house crude synthesis against high-purity commercial standards, providing a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) protocol to ensure structural integrity.

Mechanistic Pathways and the Origin of Impurities

The standard synthetic route for CAS 60965-25-5 involves the electrophilic bromination of 2,4-dihydroxyacetophenone using bromine in acetic acid at 20°C[2]. However, the electron-rich nature of the 2,4-dihydroxyphenyl ring makes the reaction highly reactive and difficult to arrest at the mono-brominated stage.

The Causality of Impurities: Without stringent stoichiometric and thermodynamic control, the reaction cascades into two primary failure modes:

  • Incomplete Reaction: Direct bromination often fails to reach completion, leaving significant amounts of unreacted 2,4-dihydroxyacetophenone in the final mixture, a phenomenon frequently observed in Total Ion Chromatograms (TIC)[3].

  • Over-Bromination: Excess local concentrations of bromine lead to secondary electrophilic aromatic substitution, yielding 3,5-dibromo-2,4-dihydroxyacetophenone.

Synthesis_Pathways Precursor 2,4-Dihydroxyacetophenone Reagent Br2 / Acetic Acid (20°C) Precursor->Reagent Target CAS 60965-25-5 (Target Product) Reagent->Target Optimal Conversion Impurity1 Unreacted Precursor (Impurity) Reagent->Impurity1 Incomplete Reaction Impurity2 3,5-Dibromo Derivative (Over-bromination) Reagent->Impurity2 Excess Bromine

Synthetic pathways and impurities in the bromination of 2,4-dihydroxyacetophenone.

LC-HRMS Experimental Methodology: A Self-Validating Protocol

To objectively evaluate the quality of a synthesized batch versus a commercial standard, we utilize a highly specific LC-HRMS workflow. This protocol is designed as a self-validating system : it uses intrinsic isotopic signatures to confirm compound identity and rule out false positives.

MS_Workflow Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18, H2O/MeCN Prep->LC ESI ESI(-) Ionization [M-H]- Generation LC->ESI HRMS HRMS Detection Orbitrap/TOF ESI->HRMS Data Data Analysis Isotope Check HRMS->Data

Step-by-step LC-HRMS workflow for validating CAS 60965-25-5 purity and isotopic signature.

Step-by-Step Methodology
  • System Suitability Blank: Inject 2 µL of LC-MS grade methanol prior to any sample. Causality: This validates that the system is free of halogenated carryover from previous runs, ensuring baseline trustworthiness.

  • Sample Preparation: Dissolve 1 mg of CAS 60965-25-5 in 1 mL of methanol, then dilute to a final working concentration of 1 µg/mL. Causality: High concentrations cause detector saturation and ion suppression in the ESI source. A 1 µg/mL concentration ensures the response remains within the linear dynamic range of the Orbitrap/TOF detector.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: Solvent A (Water + 0.01% Ammonia) and Solvent B (Acetonitrile).

    • Gradient: 10% B to 90% B over 10 minutes.

    • Causality: The slightly basic mobile phase (Ammonia) actively promotes the deprotonation of the acidic phenolic hydroxyl groups before they enter the mass spectrometer, drastically enhancing sensitivity. The gradient ensures the polar unreacted precursor elutes first, followed by the mono-bromo target, and finally the lipophilic di-bromo impurity.

  • Mass Spectrometry (HR-ESI-MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-). Causality: Phenols readily lose a proton to form stable phenoxide anions [M-H]⁻.

    • Self-Validation Isotope Check: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). The exact mass of CAS 60965-25-5 (C₈H₇BrO₃) is 231.04 Da. The protocol mandates the detection of a distinct isotopic doublet at m/z 228.95 and m/z 230.96 [1]. If this 1:1 doublet is absent, the peak is an isobaric interference, invalidating the detection.

Comparative Data Analysis: Commercial Standard vs. In-House Synthesis

When evaluating whether to utilize an in-house synthesized batch or procure a commercial standard, the HRMS data provides an objective, quantitative metric. The table below summarizes the typical LC-HRMS profiles of both sources.

Analytical ParameterCommercial Standard (High-Purity)In-House Synthesis (Crude)Causality / Analytical Significance
Primary[M-H]⁻ Peak m/z 228.95 & 230.96m/z 228.95 & 230.96Confirms the presence of the target CAS 60965-25-5[1].
Isotopic Fidelity Strict 1:1 doublet ratioOften skewed by isobaric noiseValidates the absence of co-eluting matrix interferences.
Unreacted Precursor Not DetectedProminent peak at m/z 151.04Indicates incomplete bromination reaction kinetics[3].
Di-bromo Impurity < 0.1% (Trace)Peaks at m/z 306.86 / 308.86 / 310.86 (1:2:1 ratio)Results from uncontrolled, secondary electrophilic aromatic substitution.
Chromatographic Purity > 99.0% (UV 254 nm)65% - 80% (UV 254 nm)Dictates suitability for downstream Structure-Activity Relationship (SAR) assays.

Strategic Recommendations

For early-stage synthetic screening, an in-house crude synthesis of CAS 60965-25-5 may suffice if paired with rigorous preparative-HPLC fractionation. However, for advanced drug development—particularly when synthesizing analogues intended for sensitive biological assays (e.g., inhibiting intracellular Mycobacterium marinum growth[1])—the presence of di-brominated impurities is unacceptable. These poly-halogenated byproducts are highly lipophilic and can cause severe off-target toxicity, skewing IC₅₀ data. In such scenarios, the procurement of a high-purity, MS-validated commercial standard is strongly recommended to ensure scientific integrity and reproducibility.

References

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents Source: ACS Bio & Med Chem Au URL:[Link]

  • HIBAO as an Analytical Reagent for Cu(II) Source: Asian Journal of Chemistry URL:[Link]

  • Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives in Heterogeneous Catalysis Source: Revue Roumaine de Chimie URL: [Link]

Sources

Validation

Comparative NMR Analysis of Halogenated Acetophenone Derivatives: A Structural and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Halogenated acetophenones are indispensable building blocks in medicinal chemistry and drug development. The strategic substitution of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Halogenated acetophenones are indispensable building blocks in medicinal chemistry and drug development. The strategic substitution of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the acetophenone core allows researchers to finely tune a drug candidate's lipophilicity, metabolic stability, and target-binding affinity.

However, confirming the structural integrity and understanding the exact electronic environment of these derivatives requires rigorous analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H, ¹³C, and ¹⁹F NMR—serves as the gold standard for this purpose. This guide objectively compares the NMR spectroscopic profiles of various halogenated acetophenones, providing drug development professionals with the mechanistic causality and self-validating experimental protocols needed to unambiguously assign chemical structures[1].

Mechanistic Causality: Electronic and Steric Effects of Halogens

To accurately interpret the NMR spectra of halogenated acetophenones, one must understand the competing electronic forces at play. The chemical shifts (δ) observed in NMR are direct readouts of the local electron density surrounding a nucleus, which is dictated by the halogen's Inductive (-I) and Mesomeric (+M) effects.

  • Fluorine: Possesses the highest electronegativity, exerting a powerful electron-withdrawing Inductive effect (-I) that strongly deshields the ipso-carbon. However, its 2p orbitals perfectly overlap with the aromatic π-system, creating a strong electron-donating Mesomeric effect (+M) that shields the ortho and para carbons.

  • Chlorine & Bromine: Their larger 3p and 4p orbitals overlap poorly with the aromatic 2p π-system. Consequently, their +M effect is significantly weaker, making their -I effect the dominant force dictating the chemical shifts of the ring[1].

  • Iodine: Exhibits a weak -I effect but introduces a profound "Heavy Atom Effect." The high polarizability and spin-orbit coupling of iodine anomalously shield the ipso-carbon in ¹³C NMR, shifting it significantly upfield compared to the other halogens.

Conformational Locking in ortho-Halogenated Derivatives

In 2'-halogenated acetophenones, steric and electrostatic interactions force the molecule into specific conformations. For example, 2'-fluoroacetophenone exhibits a strict preference for the s-trans conformation to minimize electrostatic repulsion between the carbonyl oxygen and the fluorine lone pairs[2]. This spatial proximity in the s-trans state enables highly specific through-space (TS) spin-spin couplings between the fluorine atom and the alpha-methyl protons/carbons, a phenomenon rarely seen in standard through-bond interactions[2].

Electronic_Effects Halogen Halogen Substituent (F, Cl, Br, I) Inductive Inductive Effect (-I) Deshields nearby nuclei Halogen->Inductive Mesomeric Mesomeric Effect (+M) Shields ortho/para positions Halogen->Mesomeric Steric Steric Bulk Alters Carbonyl Conformation Halogen->Steric NMR Observed δ and J-Couplings Inductive->NMR Mesomeric->NMR Steric->NMR

Caption: Mechanistic pathways dictating NMR chemical shifts in halogenated acetophenones.

Comparative Quantitative Data Analysis

The following tables synthesize the comparative chemical shifts and coupling constants for key halogenated acetophenone derivatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

The additivity of Substituent Chemical Shift (SCS) increments allows for the predictable mapping of the carbonyl carbon[3]. Notice how the carbonyl ¹³C shift is shielded by electron-withdrawing halogens in the para position relative to the unsubstituted acetophenone.

CompoundC=O (δ ¹³C ppm)α-CH₃ (δ ¹H ppm)Ar-H ortho to C=O (δ ¹H ppm)Ar-H meta to C=O (δ ¹H ppm)
Acetophenone 198.12.607.95 (d)7.45 (t)
4-Fluoroacetophenone 196.52.587.98 (dd)7.12 (t)
4-Chloroacetophenone 196.82.617.89 (d)7.45 (d)
2-Chloroacetophenone 199.02.647.54 (dd)7.39 (m)

(Note: Data aggregated from standardized spectroscopic databases and literature benchmarks[1],[3].)

Table 2: Conformational and Through-Space Coupling in 2'-Fluoroacetophenone

The unique s-trans conformational lock of 2'-fluoroacetophenone yields specific heteronuclear couplings that serve as a structural fingerprint[2].

ParameterObserved ValueMechanistic Implication
Conformer Preference s-trans (>95%)Minimizes steric/electrostatic clash between C=O and F lone pairs.
⁵J(Hα, F) 3.2 HzIndicates through-space (TS) coupling due to spatial proximity. Standard through-bond ⁵J is typically <1 Hz.
⁴J(Cα, F) 10.5 HzConfirms the TS interaction extends to the alpha-carbon electron cloud.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, NMR protocols must be designed as self-validating systems. The following step-by-step methodology guarantees that observed signals (especially complex heteronuclear multiplets) are genuine chemical phenomena and not instrumental artifacts.

Step 1: Precision Sample Preparation
  • Causality: Acidic impurities in deuterated chloroform (CDCl₃) can catalyze the enolization of acetophenones, leading to hydrogen-deuterium exchange at the alpha-methyl position and the appearance of spurious vinyl proton signals.

  • Action: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Dissolve 15-20 mg of the halogenated acetophenone in 0.6 mL of the purified CDCl₃.

  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing (0.00 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F referencing (0.00 ppm).

Step 2: Instrument Calibration & Acquisition
  • Tuning and Matching: Manually tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Proper impedance matching ensures maximum signal-to-noise (S/N) ratio, which is critical for detecting weak through-space couplings.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds.

    • ¹³C{¹H} NMR: 512 scans, D1 of 2.0 seconds. Use WALTZ-16 decoupling to remove ¹H-C couplings while retaining C-F couplings.

    • ¹⁹F NMR: 64 scans. Advanced Tip: For dilute samples, consider utilizing ¹⁹F Overhauser Dynamic Nuclear Polarization (OE-DNP) to achieve signal enhancements of up to 20-fold[4].

Step 3: The Self-Validation Step (Heteronuclear Decoupling)
  • Causality: In 2'-fluoroacetophenone, the alpha-methyl protons appear as a doublet (⁵J = 3.2 Hz)[2]. To prove this is a true through-space fluorine coupling and not an artifact of poor shimming or a co-eluting impurity, the system must be perturbed.

  • Action: Execute a ¹⁹F-decoupled ¹H NMR experiment (¹H{¹⁹F}).

  • Validation: If the coupling is genuine, continuous wave irradiation at the ¹⁹F resonance frequency will cause the alpha-methyl doublet in the ¹H spectrum to instantly collapse into a sharp, clean singlet[2]. This creates a closed-loop, self-validating proof of structure.

NMR_Workflow N1 1. Sample Preparation (Analyte + CDCl3 + TMS) N2 2. Instrument Calibration (Tuning, Matching, Shimming) N1->N2 N3 3. NMR Acquisition (1H, 13C{1H}, 19F, 2D) N2->N3 N4 4. Data Processing (Phase & Baseline Correction) N3->N4 N5 5. Structural Validation (19F-Decoupled 1H NMR) N4->N5

Caption: Workflow for self-validating NMR analysis of halogenated acetophenones.

Conclusion

The comparative NMR analysis of halogenated acetophenones reveals a complex interplay of inductive, mesomeric, and steric effects. While para-substituted derivatives largely follow predictable patterns based on electronegativity and orbital overlap, ortho-substituted derivatives (particularly fluorinated ones) introduce conformational locking that results in unique through-space couplings[2]. By employing rigorous, self-validating NMR protocols—such as heteronuclear decoupling—drug development professionals can confidently assign these structures and leverage their unique electronic properties in rational drug design.

References

  • Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments Source: Magnetic Resonance in Chemistry (via ResearchGate) URL: [Link]

  • Title: Enhancing NMR Signals in Liquids by Fluorine-19 Overhauser Dynamic Nuclear Polarization (DNP) and Hyperpolarization Transfer Source: Max Planck Society (MPG.PuRe) URL: [Link]

Sources

Comparative

Comparative Analysis of 3,5-Dibromo and 5-Bromo-2,4-dihydroxyacetophenone in Organic Synthesis

Executive Summary Halogenated acetophenones, specifically the brominated derivatives of 2,4-dihydroxyacetophenone (resacetophenone), serve as critical synthons in medicinal chemistry and drug discovery. The precise degre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated acetophenones, specifically the brominated derivatives of 2,4-dihydroxyacetophenone (resacetophenone), serve as critical synthons in medicinal chemistry and drug discovery. The precise degree of bromination—yielding either 5-bromo-2,4-dihydroxyacetophenone or 3,5-dibromo-2,4-dihydroxyacetophenone —profoundly alters the electron density, steric profile, and downstream reactivity of the aromatic core. As a Senior Application Scientist, I have structured this guide to objectively compare these two derivatives, detailing the causality behind their synthesis mechanisms, providing self-validating experimental protocols, and analyzing their distinct biological applications.

Structural & Physicochemical Profiling

The addition of bromine atoms to the resacetophenone ring shifts the electronic landscape of the molecule. The table below summarizes the key physicochemical and spectral differences between the mono- and di-brominated derivatives, which are essential for verifying successful synthesis[1],[2].

Parameter3,5-Dibromo-2,4-dihydroxyacetophenone5-Bromo-2,4-dihydroxyacetophenone
Molecular Formula C₈H₆Br₂O₃C₈H₇BrO₃
Physical Appearance Amorphous colorless solidLight yellow solid
¹H NMR (DMSO-d₆) δ 13.39 (s, 1H, OH), 8.18 (s, 1H, H-6), 2.66 (s, 3H, CH₃)δ 12.34 (1H, s), 11.48 (1H, s), 8.01 (1H, s), 6.47 (1H, s), 2.55 (3H, s)
Primary Application Anti-Chagas chalcones, COX-2 suppressorsEuparin synthesis, antibacterial analogues
Synthesis Yield ~99% (via excess NBS)Moderate (requires strict stoichiometric control)

Mechanistic Synthesis Pathways & Protocols

Causality in Electrophilic Aromatic Bromination

The bromination of 2,4-dihydroxyacetophenone is governed by electrophilic aromatic substitution. The hydroxyl groups at C2 and C4 are strongly electron-donating, activating the ring and directing incoming electrophiles to the ortho and para positions.

  • Mono-bromination: The C5 position is kinetically favored. It is para to the C2-OH and ortho to the C4-OH, and it is sterically less hindered than the C3 position (which is sandwiched between the two hydroxyls).

  • Di-bromination: When an excess of the brominating agent is introduced, the thermodynamic driving force overcomes the steric hindrance at C3, forcing substitution at both the C3 and C5 positions[1].

Using N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides superior stoichiometric control compared to elemental bromine.

Protocol 1: Synthesis of 3,5-Dibromo-2,4-dihydroxyacetophenone

Objective: Drive complete di-bromination using an excess of electrophile.

  • Initiation: Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in anhydrous acetonitrile (0.2 M concentration) in a round-bottom flask.

  • Reagent Addition: Add 2.2 equivalents of N-Bromosuccinimide (NBS) in a single portion.

  • Propagation: Heat the reaction mixture to 50 °C under continuous magnetic stirring.

  • Validation Checkpoint (In-Process): After 2 hours, spot the reaction mixture against the starting material on a silica TLC plate (eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the starting material spot and the emergence of a single higher-Rf spot confirms reaction completion.

  • Workup: Remove the solvent in vacuo. Partition the resulting residue between distilled water and ethyl acetate. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint (Post-Purification): Purify via silica gel column chromatography. Confirm the structure via ¹H NMR (DMSO-d₆): the presence of a single aromatic proton at δ 8.18 ppm (H-6) and the absence of the H-3 proton confirms successful di-bromination[3].

Protocol 2: Synthesis of 5-Bromo-2,4-dihydroxyacetophenone

Objective: Achieve selective mono-bromination by suppressing the secondary bromination event.

  • Initiation: Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in anhydrous acetonitrile and cool the flask to 0–5 °C in an ice bath to lower the kinetic energy of the system.

  • Controlled Addition: Slowly add exactly 1.0 equivalent of NBS dropwise (if dissolved) or in small portions over 30 minutes. This prevents localized concentration spikes that lead to over-bromination.

  • Propagation: Allow the reaction to slowly warm to room temperature.

  • Validation Checkpoint (In-Process): Monitor strictly via TLC every 30 minutes. Quench the reaction immediately once the mono-brominated product peaks, even if trace starting material remains, to prevent the formation of the di-brominated byproduct.

  • Workup & Isolation: Quench with water, extract with ethyl acetate, and subject the crude mixture to careful silica gel column chromatography to resolve the mono-brominated target from trace di-brominated impurities. Verify via ¹H NMR by confirming the presence of two distinct aromatic protons at δ 8.01 (H-6) and δ 6.47 (H-3)[2].

Downstream Applications & Biological Efficacy

COX-2 Transcriptional Suppression

The electron density of the A-ring in acetophenone derivatives is a critical determinant of anti-inflammatory activity. Experimental data demonstrates that the bromination of resacetophenone to yield 3,5-dibromo-2,4-dihydroxyacetophenone results in a massive 6.8-fold increase in potency for suppressing cyclooxygenase-2 (COX-2) promoter-dependent transcriptional activity in human colon cancer cells[4]. This di-brominated scaffold is therefore highly prioritized in the design of targeted COX-2 inhibitors.

Anti-infective and Trypanocidal Activity

Both synthons serve as precursors for distinct classes of antimicrobial agents:

  • 3,5-Dibromo derivatives: These are utilized via classical Claisen-Schmidt condensation to synthesize 3',5'-dibromo-2',4'-dihydroxy substituted chalcones. These specific chalcones exhibit potent in vitro trypanocidal activity against Trypanosoma cruzi (Chagas disease), demonstrating high therapeutic indices and low cytotoxicity to mammalian cells.

  • 5-Bromo derivatives: The mono-brominated analog is a versatile partner for cross-coupling reactions. For example, coupling 5-bromo-2,4-dihydroxyacetophenone with (3-methylbut-3-en-1-ynyl)copper is the definitive step in the synthesis of euparin , a biologically active benzofuran[5]. It is also utilized to synthesize structural analogues of natural products targeting intracellular Mycobacterium marinum infections[2].

Pathway Visualization

SynthesisPathway Resacetophenone 2,4-Dihydroxyacetophenone (Starting Material) MonoBromo 5-Bromo-2,4- dihydroxyacetophenone Resacetophenone->MonoBromo 1 eq. NBS 0-5°C DiBromo 3,5-Dibromo-2,4- dihydroxyacetophenone Resacetophenone->DiBromo >2 eq. NBS 50°C Euparin Euparin Synthesis (Benzofuran derivative) MonoBromo->Euparin Cu-alkyne Coupling Chalcones Trypanocidal Chalcones (Anti-Chagas) DiBromo->Chalcones Claisen-Schmidt Condensation COX2 COX-2 Transcriptional Suppressors DiBromo->COX2 6.8x Potency Increase

Divergent synthesis and application pathways of mono- and di-brominated resacetophenone derivatives.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC / NIH. 1

  • Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents. PMC / NIH. 2

  • Suppression by flavonoids of cyclooxygenase-2 promoter-dependent transcriptional activity in colon cancer cells: structure-activity relationship. PubMed / NIH. 4

  • 3',5'-Dibromo-2',4'-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. Longdom Publishing.

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Keyword Index). Thieme Connect. 5

Sources

Safety & Regulatory Compliance

Safety

1-(5-Bromo-2,4-dihydroxyphenyl)ethanone proper disposal procedures

As a Senior Application Scientist, I understand that managing halogenated aromatic compounds requires moving beyond basic compliance. Proper disposal is not just an administrative task; it is a critical chemical operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing halogenated aromatic compounds requires moving beyond basic compliance. Proper disposal is not just an administrative task; it is a critical chemical operation that protects laboratory personnel, prevents catastrophic equipment failure, and mitigates severe environmental toxicity.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone . This protocol is designed to provide you with the mechanistic reasoning behind each safety measure, ensuring your laboratory operates with absolute scientific integrity.

Part 1: Chemical Profiling & Hazard Causality

1-(5-Bromo-2,4-dihydroxyphenyl)ethanone (CAS: 60965-25-5) is a brominated phenolic ketone[1]. To design a safe disposal protocol, we must first deconstruct its physicochemical properties and understand the specific hazards they introduce to the waste stream.

Table 1: Physicochemical Profile and Operational Implications

Chemical Property / FeatureValue / CharacteristicOperational Causality & Disposal Implication
Molecular Formula C₈H₇BrO₃Contains a covalently bound bromine atom. Must be strictly classified as Halogenated Organic Waste.
Physical State Solid (Melting Point ~171°C)Presents a fine particulate hazard. Spills risk aerosolization; requires wet-containment strategies.
Functional Groups Phenolic Hydroxyls (-OH)Weakly acidic and reactive. Incompatible with strong oxidizers and strong bases, dictating segregation.
Combustion Byproducts CO₂, H₂O, HBr gas Thermal destruction generates highly corrosive hydrobromic acid, requiring specialized alkaline scrubbers[2].
Thermal Stability Halogenated Aromatic RingIncomplete combustion synthesizes toxic dioxins. Requires >1100°C incineration.

Part 2: Operational Waste Segregation Protocol

The most critical point of failure in laboratory waste management is improper segregation. According to the National Research Council's Prudent Practices in the Laboratory, halogenated wastes must be strictly isolated from non-halogenated streams[3][4].

Step-by-Step Collection Methodology:

  • Container Compatibility Verification:

    • Action: Select High-Density Polyethylene (HDPE) or safety-coated glass carboys for liquid waste.

    • Causality: Halogenated waste streams can generate trace amounts of hydrobromic acid (HBr) over time through photolytic or hydrolytic degradation. Galvanized steel safety cans are highly susceptible to halide-induced pitting corrosion and will eventually leak[4].

  • Strict Halogenated Segregation:

    • Action: Deposit the waste only into designated "Halogenated Organic Waste" containers.

    • Causality: Introducing even a few milligrams of 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone into a non-halogenated waste carboy chemically converts the entire volume into halogenated waste. This prevents the bulk solvent from being repurposed via fuel blending and exponentially increases disposal costs[3][5].

  • Volume Management:

    • Action: Do not fill containers beyond 80% capacity.

    • Causality: Leaving a 20% headspace accommodates vapor pressure fluctuations driven by ambient temperature changes in the laboratory, preventing container rupture.

  • Labeling and Logging:

    • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste. Log the specific chemical name rather than generic trade names[4].

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone Decision Physical State? Start->Decision Solid Solid Waste (Powder, Silica, Labware) Decision->Solid Pure / Contaminated Liquid Liquid Waste (Organic Solvent Solutions) Decision->Liquid Dissolved in Solvent SegSolid Collect in HDPE/Glass Label: Halogenated Solid Solid->SegSolid SegLiquid Collect in HDPE/Glass Label: Halogenated Solvent Liquid->SegLiquid Incineration High-Temp Incineration (>1100°C, >2s residence) SegSolid->Incineration SegLiquid->Incineration Scrubber Alkaline Wet Scrubber (Neutralizes HBr Gas) Incineration->Scrubber Exhaust Gas (HBr, CO2) End Safe Environmental Release (Precipitated Bromide Salts) Scrubber->End

Fig 1. Operational workflow for the segregation and thermal destruction of brominated organic waste.

Part 3: Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and chemically logical intervention is required to prevent exposure and facility contamination.

Step-by-Step Response:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent tracking the compound across the laboratory floor.

  • Don Appropriate PPE: Equip standard nitrile gloves (double-gloving is recommended if handling concentrated solutions), wraparound safety goggles, and a flame-resistant lab coat.

  • Containment & Neutralization:

    • For Solid Spills:Do not dry sweep. Apply a damp, chemically inert absorbent pad over the powder. Causality: Dry sweeping imparts kinetic energy that aerosolizes the brominated phenolic dust, creating an inhalation hazard. A damp absorbent utilizes capillary action and cohesive forces to safely bind the particulate.

    • For Liquid Spills (in organic solvent): Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Avoid sawdust or paper towels for large solvent spills, as organic solvents mixed with oxidizable materials present a severe fire hazard.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution (pH 8-9). Causality: The alkaline environment deprotonates the residual phenolic hydroxyl groups on the 1-(5-Bromo-2,4-dihydroxyphenyl)ethanone molecule. This converts the compound into its phenolate salt, vastly increasing its aqueous solubility and allowing for complete removal via a final distilled water rinse.

  • Disposal: Seal and label the container as "Halogenated Solid Waste" and transfer it to your facility's satellite accumulation area.

Part 4: Final Thermal Destruction Mechanisms

When the waste leaves your facility, it cannot simply be placed in a standard landfill or municipal incinerator. The presence of the aryl bromide dictates a specialized, highly regulated destruction pathway[2].

  • High-Temperature Incineration: The waste is injected into a rotary kiln or twin-chamber incinerator at a permitted Treatment, Storage, and Disposal Facility (TSDF). Regulatory standards require the secondary combustion chamber to maintain a temperature of at least 1100°C with a minimum gas residence time of 2 seconds.

    • Causality: Halogenated aromatic compounds are thermodynamically robust. Combusting them at lower temperatures (e.g., 600–800°C) provides the activation energy for radical recombination, leading to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). The strict 1100°C threshold ensures complete homolytic cleavage of the C-Br and aromatic C-C bonds[2].

  • Exhaust Gas Scrubbing: The primary combustion byproduct of the cleaved bromine atom is hydrobromic acid (HBr) gas. Before the exhaust is released, it is routed through an alkaline wet scrubber (typically utilizing hydrated lime or sodium hydroxide)[6].

    • Causality: The caustic scrubber neutralizes the corrosive HBr via a rapid acid-base reaction, precipitating harmless aqueous bromide salts and ensuring that only clean, compliant exhaust reaches the atmosphere[2].

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Service Center for Environmental Publications (NEPIS). URL:[Link]

  • Haryana State Pollution Control Board / Ministry of Environment. "The Environment (Protection) Rules, 1986 - Schedule I (Incineration Standards)". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
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1-(5-Bromo-2,4-dihydroxyphenyl)ethanone
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